Parfumine
Description
Structure
3D Structure
Properties
CAS No. |
28230-70-8 |
|---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1,3]benzodioxole]-8'-one |
InChI |
InChI=1S/C20H19NO5/c1-21-6-5-11-7-16(24-2)14(22)8-13(11)20(21)9-12-3-4-15-18(26-10-25-15)17(12)19(20)23/h3-4,7-8,22H,5-6,9-10H2,1-2H3/t20-/m0/s1 |
InChI Key |
AHNUBWYOIHCGFN-FQEVSTJZSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@]13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |
Other CAS No. |
28230-70-8 |
Origin of Product |
United States |
Foundational & Exploratory
Isolating "Parfumine" from Fumaria officinalis: A Technical Guide for Researchers
For Immediate Release
Introduction to Parfumine and Fumaria officinalis
Fumaria officinalis, commonly known as common fumitory, is a herbaceous plant belonging to the Papaveraceae family. It is a rich source of various isoquinoline alkaloids, a class of naturally occurring compounds with a broad spectrum of biological activities. Among these is this compound, a minor spirobenzylisoquinoline alkaloid. While research on this compound is limited, preliminary studies on related compounds from Fumaria species suggest potential pharmacological effects, making its isolation and further characterization a subject of scientific interest.
Quantitative Data Summary
The concentration of alkaloids in Fumaria officinalis can vary depending on geographical location, harvesting time, and extraction method. Protopine is often the most abundant alkaloid. The available quantitative data for this compound and other selected alkaloids are summarized in the table below.
| Alkaloid | Plant Part | Extraction Method | Analytical Method | Concentration (mg/100g dry weight) | Reference |
| This compound | Aerial Parts | Not Specified | Not Specified | 2 | [1] |
| Protopine | Aerial Parts | Not Specified | HPLC-DAD | 123.38 - 258.3 | [2] |
| Chelidonine | Aerial Parts | Not Specified | HPLC-DAD | 94.13 | [2] |
| Fumariline | Aerial Parts | Not Specified | Not Specified | 3 | [1] |
| Fumarophycine | Aerial Parts | Not Specified | Not Specified | 3 | [1] |
| Fumaritine | Aerial Parts | Not Specified | Not Specified | < 2 | [1] |
| Sinactine | Aerial Parts | Not Specified | Not Specified | 6 | [1] |
| Adlumine | Aerial Parts | Not Specified | Not Specified | 2 | [1] |
| Cryptopine | Aerial Parts | Not Specified | Not Specified | 11 | [1] |
Table 1: Quantitative Data of Selected Alkaloids from Fumaria officinalis
Experimental Protocol: Isolation of this compound
The following protocol is a generalized procedure for the isolation of minor spirobenzylisoquinoline alkaloids like this compound from Fumaria officinalis. This methodology is based on standard phytochemical techniques for alkaloid extraction and purification. Researchers should optimize these steps based on their specific laboratory conditions and available equipment.
Plant Material Collection and Preparation
-
Collect the aerial parts of Fumaria officinalis during the flowering season.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
Extraction of Total Alkaloids
-
Maceration: Soak the powdered plant material in methanol (or 96% ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.
-
Acid-Base Extraction:
-
Suspend the crude methanolic extract in 2% sulfuric acid (H₂SO₄).
-
Partition the acidic solution with chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonium hydroxide (NH₄OH) solution.
-
Extract the alkaline solution with chloroform multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to yield the total crude alkaloid extract.
-
Chromatographic Separation and Purification of this compound
-
Column Chromatography (CC):
-
Subject the crude alkaloid extract to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on pre-coated silica gel TLC plates.
-
Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.
-
Combine fractions with similar TLC profiles that contain the spot corresponding to this compound (based on comparison with a reference standard if available, or by subsequent analytical methods).
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
-
For further purification of the enriched fractions, use preparative TLC on silica gel plates.
-
Alternatively, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like formic acid) can be employed for final purification to obtain pure this compound.
-
Structural Elucidation
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for detailed structural analysis.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Potential Signaling Pathway for this compound's Biological Activity
While the specific signaling pathways of this compound have not been elucidated, some related spirobenzylisoquinoline alkaloids have been shown to interact with components of neurotransmitter and intracellular signaling pathways. For example, some isoquinoline alkaloids exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE leads to increased acetylcholine levels in the synaptic cleft, which can have various physiological effects. The following diagram illustrates a hypothetical signaling pathway based on the known activities of similar alkaloids.
Caption: Hypothetical signaling pathway for this compound.
Biological Activity of this compound
Research on the biological activities of this compound is still in its early stages. A study on alkaloids isolated from Fumaria densiflora demonstrated that this compound caused a concentration-dependent relaxation of the longitudinal segment of the ileum in mice.[3] In the same study, this compound also induced a concentration-dependent decrease in the heart rate of isolated perfused hearts.[3] These findings suggest that this compound may have modulatory effects on smooth muscle and cardiac function. Further research is necessary to elucidate the precise mechanisms of action and potential therapeutic applications of this alkaloid. The broader class of isoquinoline alkaloids is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5]
Conclusion
The isolation of minor alkaloids like this compound from Fumaria officinalis presents a challenging yet rewarding endeavor for natural product chemists and pharmacologists. The generalized protocol provided in this whitepaper serves as a foundational methodology that can be adapted and optimized. The preliminary findings on the biological activity of this compound warrant further investigation into its mechanism of action and potential as a lead compound for drug development. Future research should focus on developing a more specific and efficient isolation protocol for this compound and exploring its effects on various biological targets and signaling pathways.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Chemical constituents of Fumaria densiflora and the effects of some isolated spirobenzylisoquinoline alkaloids on murine isolated ileum and perfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spirobenzylisoquinoline Alkaloids in Papaveraceae: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirobenzylisoquinoline alkaloids are a distinct class of isoquinoline alkaloids characterized by a unique spiro carbon center, which integrates a benzylisoquinoline moiety into a complex three-dimensional structure. Predominantly found within the Papaveraceae family, particularly in the genera Corydalis and Fumaria, these compounds have garnered significant interest from the scientific community. Their intricate molecular architecture contributes to a diverse range of pharmacological activities, making them promising candidates for new drug discovery and development. This technical guide provides a comprehensive overview of the distribution, biosynthesis, and biological activities of spirobenzylisoquinoline alkaloids, along with detailed experimental protocols for their study.
Distribution of Spirobenzylisoquinoline Alkaloids in Papaveraceae
The distribution of spirobenzylisoquinoline alkaloids is largely concentrated in specific genera of the Papaveraceae family. The following table summarizes the occurrence of several key spirobenzylisoquinoline alkaloids in various species.
| Alkaloid | Genus | Species | Reference(s) |
| Fumaricine | Fumaria | Fumaria officinalis | [1] |
| Fumaritine | Fumaria | Fumaria densiflora | [2] |
| Fumarophycine | Fumaria | Fumaria officinalis | [1] |
| Hendersines C-F | Corydalis | Corydalis hendersonii | [3] |
| Ochotensimine | Corydalis | Corydalis ochotensis | [4] |
| Parfumine | Fumaria | Fumaria densiflora | [2] |
| Sibiricine | Corydalis | Corydalis spp. | [4] |
| Yenhusomine | Corydalis | Corydalis yanhusuo | [5] |
Biosynthesis of Spirobenzylisoquinoline Alkaloids
The biosynthesis of spirobenzylisoquinoline alkaloids originates from the central precursor of most benzylisoquinoline alkaloids, (S)-reticuline.[6][7][8] This key intermediate is formed from tyrosine via a series of enzymatic steps involving norcoclaurine synthase (NCS), O-methyltransferases (OMTs), and N-methyltransferases (NMTs).[6][9] From (S)-reticuline, the pathway to spirobenzylisoquinolines is believed to proceed through a protoberberine intermediate, which then undergoes rearrangement to form the characteristic spiro structure. The berberine bridge enzyme (BBE) is a key enzyme in the formation of the protoberberine skeleton from (S)-reticuline.[6][10]
Pharmacological Activities
Spirobenzylisoquinoline alkaloids exhibit a wide array of biological activities, positioning them as valuable leads for therapeutic development. The subsequent table provides a summary of reported activities with quantitative data where available.
| Alkaloid | Biological Activity | Assay/Model | Quantitative Data (IC₅₀/EC₅₀) | Reference(s) |
| Hendersine C | Anti-inflammatory | NO production in LPS-induced RAW 264.7 cells | IC₅₀: 70.3 μM | [3] |
| This compound | Spasmolytic | Murine isolated ileum | Relaxation at 3x10⁻⁷ to 9x10⁻⁴ M | [2] |
| Fumaritine | Spasmolytic | Murine isolated ileum | Relaxation at 3x10⁻⁷ to 9x10⁻⁴ M | [2] |
| Protopine | Anti-inflammatory | COX-2 Inhibition (in silico) | High affinity | [1] |
| Stylopine | Anti-inflammatory | COX-2 Inhibition (in silico) | High affinity | [1] |
| (1R,1'S)-N-formylcepharanthine | Anti-inflammatory | NO production in overactivated BV2 cells | IC₅₀: 12.0 μM | [5] |
| (1R,1'S)-N-formylisotetrandrine | Anti-inflammatory | NO production in overactivated BV2 cells | IC₅₀: 12.6 μM | [5] |
| Dihydrochelerythrine | Anti-HBV | HBsAg and HBeAg secretion | IC₅₀ < 0.05 µM | [11] |
Key Signaling Pathways
Certain spirobenzylisoquinoline alkaloids have been shown to modulate specific cellular signaling pathways. For instance, protopine, a closely related isoquinoline alkaloid also found in Papaveraceae, has been demonstrated to induce apoptosis in liver carcinoma cells through the regulation of the ROS/PI3K/Akt signaling pathway.
Experimental Protocols
Extraction and Isolation of Spirobenzylisoquinoline Alkaloids
The following is a representative protocol for the extraction and isolation of isoquinoline alkaloids from Corydalis species, which can be adapted for other members of the Papaveraceae family.[12]
Workflow for Extraction and Isolation dot digraph "Extraction_Isolation_Workflow" { graph [rankdir="TB"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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Plant_Material -> Extraction; Extraction -> Evaporation; Evaporation -> Residue; Residue -> Sequential_Extraction; Sequential_Extraction -> Combined_Extracts; Combined_Extracts -> Column_Chromatography; Column_Chromatography -> Fractions; Fractions -> Purification; Purification -> Isolated_Alkaloids; }
References
- 1. Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four new spirobenzylisoquinoline N-oxide alkaloids from the whole plant of Corydalis hendersonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 6. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A revision of the generally accepted pathway for the biosynthesis of the benzyltetrahydroisoquinoline alkaloid reticuline | Semantic Scholar [semanticscholar.org]
- 8. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]
- 10. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
"Parfumine" chemical structure and properties
An In-depth Examination of the Spirobenzylisoquinoline Alkaloid
Abstract
Parfumine is a naturally occurring spirobenzylisoquinoline alkaloid isolated from the plant species Fumaria parviflora. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation are presented, alongside a discussion of its potential pharmacological significance. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is classified as a spirobenzylisoquinoline alkaloid, a class of isoquinoline alkaloids characterized by a unique spiro structure.
Systematic Name: (1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1][2]benzodioxole]-8'-one
Molecular Formula: C₂₀H₁₉NO₅[1]
Molecular Weight: 353.37 g/mol
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are summarized in the table below. It is important to note that experimentally determined values for properties such as melting point and solubility are not widely available in the current literature. The provided XlogP value is a predicted measure of its lipophilicity.
| Property | Value | Source |
| Molecular Weight | 353.37 g/mol | PubChem |
| Molecular Formula | C₂₀H₁₉NO₅ | [1] |
| XlogP (Predicted) | 2.8 | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Biological Activity and Pharmacological Potential
While specific pharmacological studies exclusively focused on this compound are limited, its classification as a spirobenzylisoquinoline alkaloid suggests potential biological activities. This class of compounds, and isoquinoline alkaloids in general, are known to exhibit a wide range of pharmacological effects.
Spirobenzylisoquinoline alkaloids have been found exclusively within the plant family Fumariaceae.[1] Isoquinoline alkaloids as a broader class have demonstrated a variety of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Further research is required to elucidate the specific bioactivities and therapeutic potential of this compound.
Experimental Protocols
Isolation of this compound from Fumaria parviflora
The following protocol describes a general method for the isolation of this compound from the whole plant material of Fumaria parviflora.[1][2][3]
3.1.1. Plant Material and Extraction
-
The whole plant of Fumaria parviflora is collected, cleaned, and shade-dried.
-
The dried plant material is pulverized into a coarse powder.
-
The powdered material is extracted with methanol for 72 hours using a Soxhlet apparatus.[1]
-
The methanolic extract is then concentrated under reduced pressure to yield a crude residue.[1]
3.1.2. Chromatographic Separation
-
The crude extract is dissolved in a minimal amount of methanol and adsorbed onto silica gel (60-120 mesh).
-
The resulting slurry is dried to remove the solvent.
-
The dried, extract-adsorbed silica gel is loaded onto a silica gel column packed with petroleum ether.
-
The column is eluted with a gradient of petroleum ether and chloroform mixtures (e.g., 3:1, 1:1, 1:3 v/v) to separate the different alkaloidal fractions.[1]
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.
-
Further purification of the this compound-containing fractions may be achieved using additional chromatographic techniques, such as preparative TLC or HPLC.
The following diagram illustrates the general workflow for the isolation of this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Given the diverse biological activities of other isoquinoline alkaloids, it is plausible that this compound may interact with various cellular signaling cascades. However, dedicated research is necessary to identify its molecular targets and mechanisms of action.
Conclusion
This compound is a spirobenzylisoquinoline alkaloid with a well-defined chemical structure. While its presence in Fumaria parviflora has been established and general isolation methods are available, there is a significant gap in the understanding of its specific physicochemical properties, pharmacological activities, and molecular mechanisms. This technical guide highlights the current state of knowledge and underscores the need for further research to unlock the full potential of this natural compound for scientific and therapeutic applications. Future studies should focus on obtaining pure this compound in sufficient quantities for comprehensive spectroscopic analysis, biological screening, and mechanistic investigations.
References
- 1. Isolation, characterization and antimicrobial evaluation of a novel compound N-octacosan 7β ol, from Fumaria parviflora Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Separation and Quantification of Some Alkaloids from Fumaria parviflora by Capillary Isotachophoresis1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Parfumine in Fumaria Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parfumine, a spirobenzylisoquinoline alkaloid found in various Fumaria species, belongs to a class of complex plant secondary metabolites with potential pharmacological activities. Elucidating its biosynthetic pathway is crucial for understanding its natural production and for harnessing its potential through synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, detailing the known enzymatic steps starting from the primary precursor, L-tyrosine, and inferring the subsequent, yet-to-be-fully-characterized, transformations leading to the unique spiro-scaffold. This document summarizes quantitative data on alkaloid content in Fumaria species, outlines key experimental protocols for pathway elucidation, and presents visual diagrams of the proposed metabolic route and associated experimental workflows.
Introduction
The genus Fumaria, belonging to the Papaveraceae family, is a rich source of isoquinoline alkaloids, a diverse group of nitrogen-containing compounds with a wide range of biological activities. Among these, this compound represents a structurally intriguing subclass known as spirobenzylisoquinoline alkaloids. The biosynthesis of these complex molecules is a multi-step enzymatic process that begins with the amino acid L-tyrosine. While the initial steps of isoquinoline alkaloid biosynthesis are well-established, the specific enzymatic reactions leading to the formation of the spiro-cyclic core of this compound are still under investigation. This guide aims to consolidate the current knowledge and propose a putative biosynthetic pathway for this compound, providing a valuable resource for researchers in phytochemistry, enzymology, and drug discovery.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of isoquinoline alkaloid synthesis, diverging at a later stage to form the characteristic spiro-structure. The proposed pathway can be divided into three main stages:
Stage 1: Formation of the Benzylisoquinoline Core from L-Tyrosine
The pathway commences with the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation, catalyzed by norcoclaurine synthase (NCS), to form the central benzylisoquinoline scaffold of (S)-norcoclaurine. A series of subsequent enzymatic reactions, including N-methylation, O-methylation, and hydroxylation, lead to the crucial branch-point intermediate, (S)-reticuline.
Stage 2: Formation of Protoberberine Alkaloids
(S)-Reticuline serves as a critical precursor for a wide variety of isoquinoline alkaloids. In the pathway leading towards this compound, it is first converted to (S)-scoulerine by the action of the Berberine Bridge Enzyme (BBE). (S)-Scoulerine is a key intermediate in the biosynthesis of protoberberine alkaloids. Further enzymatic modifications, such as methylenedioxy bridge formation and O-methylation, can lead to various protoberberine derivatives like (S)-stylopine.
Stage 3: Hypothetical Conversion to the Spirobenzylisoquinoline Scaffold
This stage represents the least characterized part of the this compound biosynthetic pathway. It is hypothesized that a protoberberine intermediate, such as N-methylstylopine, undergoes an enzymatic dearomatization and rearrangement to form the spiro-center of this compound. This complex transformation is likely catalyzed by a cytochrome P450 monooxygenase, an enzyme class known for its role in catalyzing diverse and complex reactions in plant secondary metabolism, including ring rearrangements and spiro-cyclizations. The final steps may involve further modifications to the molecule to yield this compound.
Diagram of the Proposed this compound Biosynthesis Pathway
// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Four_HPAA [label="4-HPAA", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Norcoclaurine [label="(S)-Norcoclaurine", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Reticuline [label="(S)-Reticuline", fillcolor="#FBBC05", fontcolor="#202124"]; S_Scoulerine [label="(S)-Scoulerine", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Stylopine [label="(S)-Stylopine", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Methylstylopine [label="N-Methylstylopine\n(Hypothetical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tyrosine -> Dopamine [label="Multiple\nSteps"]; Tyrosine -> Four_HPAA [label="Multiple\nSteps"]; Dopamine -> S_Norcoclaurine [label="NCS"]; Four_HPAA -> S_Norcoclaurine; S_Norcoclaurine -> S_Reticuline [label="Multiple\nEnzymatic\nSteps"]; S_Reticuline -> S_Scoulerine [label="BBE"]; S_Scoulerine -> S_Stylopine [label="Multiple\nEnzymatic\nSteps"]; S_Stylopine -> N_Methylstylopine [label="TNMT\n(Hypothetical)"]; N_Methylstylopine -> this compound [label="Cytochrome P450\n(Hypothetical)"];
// Styling Tyrosine [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Reticuline [fontcolor="#202124"]; this compound [shape=ellipse]; }
Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.Quantitative Data of Alkaloids in Fumaria Species
Several studies have quantified the alkaloid content in various Fumaria species, providing valuable information on the distribution and abundance of this compound and its potential precursors. The following tables summarize some of this quantitative data.
| Fumaria Species | Protopine (%) | Sanguinarine (%) | This compound (%) | Allocryptopine (%) | Fumaricine (%) | Sinactine (%) | Stylopine (%) | Reference |
| F. vaillantii | 20.67 | 18.70 | 6.91 | - | 4.26 | Not Detected | Not Detected | [1] |
| F. asepala | 9.71 | 8.91 | 8.62 | - | Not Detected | 5.11 | 2.15 | [1] |
Table 1: Percentage of major alkaloids in the mixed alkaloid fractions of Fumaria vaillantii and Fumaria asepala from leaf and fruit. Data is presented as a percentage of the total identified alkaloids in the fraction.
| Fumaria Species | Organ | Total Alkaloids (mg/g DW) | Reference |
| F. vaillantii | Leaf | 3.48 | [1] |
| F. vaillantii | Fruit | 3.32 | [1] |
| F. asepala | Leaf | 2.38 | [1] |
| F. asepala | Fruit | 2.26 | [1] |
Table 2: Total alkaloid content in different organs of Fumaria vaillantii and Fumaria asepala.
Experimental Protocols
The elucidation of alkaloid biosynthetic pathways relies on a combination of analytical, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments.
Alkaloid Extraction from Fumaria for Quantitative Analysis
This protocol describes a general method for the extraction of alkaloids from Fumaria plant material for subsequent quantitative analysis by HPLC-DAD or GC-MS.
-
Sample Preparation: Air-dry the aerial parts of the Fumaria species at room temperature and grind into a fine powder.
-
Extraction:
-
Place 10 g of the powdered plant material into a Soxhlet apparatus.
-
Extract with 250 mL of methanol for 8 hours.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 100 mL of 2% sulfuric acid.
-
Filter the acidic solution to remove insoluble material.
-
Wash the acidic solution with 3 x 50 mL of diethyl ether to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous phase to 9-10 with 25% ammonium hydroxide.
-
Extract the alkaline solution with 3 x 50 mL of chloroform.
-
Combine the chloroform fractions and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to yield the total alkaloid fraction.
-
-
Quantification:
-
Dissolve a known weight of the total alkaloid fraction in methanol.
-
Analyze by HPLC-DAD or GC-MS for the quantification of individual alkaloids using certified reference standards.
-
Diagram of the Alkaloid Extraction Workflow
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// Edges Start -> Soxhlet; Soxhlet -> Concentration1; Concentration1 -> Acidification; Acidification -> Filtration; Filtration -> LiquidLiquid1; LiquidLiquid1 -> Basification; Basification -> LiquidLiquid2; LiquidLiquid2 -> Drying; Drying -> Concentration2; Concentration2 -> Analysis; }
Caption: General workflow for the extraction and analysis of alkaloids.In Vitro Enzyme Assay for a Plant Cytochrome P450
This protocol provides a general framework for assaying the activity of a candidate cytochrome P450 enzyme potentially involved in this compound biosynthesis.
-
Heterologous Expression:
-
Clone the candidate cytochrome P450 cDNA into a suitable expression vector (e.g., pYES-DEST52 for yeast expression).
-
Co-transform the expression construct along with a plasmid containing a cytochrome P450 reductase (CPR) into a suitable host (e.g., Saccharomyces cerevisiae).
-
Induce protein expression according to the vector system's protocol.
-
-
Microsome Isolation:
-
Harvest the yeast cells and resuspend in an appropriate buffer.
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Microsomal protein (containing the P450 and CPR)
-
The hypothetical substrate (e.g., N-methylstylopine)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Initiate the reaction by adding the substrate.
-
Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Extract the reaction products with the organic solvent.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
-
Analyze the products by LC-MS/MS to identify and quantify the formation of the expected product (e.g., this compound).
-
Diagram of the In Vitro Cytochrome P450 Assay Workflow
// Nodes Cloning [label="Cloning of P450 and CPR\ninto Expression Vectors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transformation [label="Co-transformation into Yeast", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="Protein Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Microsome_Isolation [label="Microsome Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay_Setup [label="Enzyme Assay Setup\n(Substrate, NADPH, Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Product Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cloning -> Transformation; Transformation -> Expression; Expression -> Microsome_Isolation; Microsome_Isolation -> Assay_Setup; Assay_Setup -> Incubation; Incubation -> Extraction; Extraction -> Analysis; }
Caption: Workflow for heterologous expression and in vitro assay of a P450.Conclusion and Future Perspectives
The biosynthesis of this compound in Fumaria species represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the early stages of the pathway, shared with other isoquinoline alkaloids, are well-understood, the key enzymatic steps responsible for the formation of the unique spirobenzylisoquinoline scaffold remain to be definitively elucidated. The proposed involvement of a cytochrome P450 monooxygenase in a dearomatization and rearrangement reaction provides a strong hypothesis for future research. The quantitative data presented here highlights the variability of alkaloid profiles among different Fumaria species, suggesting that some may be better sources for isolating specific enzymes.
Future research should focus on the identification and characterization of the enzymes involved in the later stages of this compound biosynthesis. Transcriptome analysis of high-parfumine-producing Fumaria species, coupled with functional genomics approaches, will be instrumental in identifying candidate genes. The successful heterologous expression and in vitro characterization of these enzymes will provide definitive proof of their role in the pathway and open up possibilities for the metabolic engineering of this compound production in microbial or plant-based systems. A complete understanding of this biosynthetic pathway will not only advance our fundamental knowledge of plant biochemistry but also provide the tools for the sustainable production of this and other potentially valuable spirobenzylisoquinoline alkaloids.
References
The Alkaloid Parfumine: A Technical Guide to its Natural Occurrence, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parfumine is a spirobenzylisoquinoline alkaloid naturally occurring in various plant species of the genus Fumaria. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, including its natural distribution, detailed protocols for its isolation and quantification, its biosynthetic origins, and its known biological activities. The information is presented to support further research and potential drug development applications.
Natural Occurrence and Distribution
This compound is a characteristic alkaloid of the Papaveraceae family, predominantly found within the genus Fumaria. Its presence has been confirmed in several species, with varying concentrations. The quantitative distribution of this compound in different Fumaria species is summarized below.
| Plant Species | Plant Part | Method of Analysis | This compound Concentration | Reference |
| Fumaria vaillantii | Aerial Parts | GC-MS | 6.91% of total alkaloids | [1] |
| Fumaria asepala | Aerial Parts | GC-MS | 8.62% of total alkaloids | [1] |
| Fumaria parviflora | Aerial Parts | Not Specified | 14 mg/100g dry weight | |
| Fumaria officinalis | Aerial Parts | GC-MS | 0.884% of total alkaloids | |
| Fumaria densiflora | Aerial Parts | Not Specified | Isolated as a constituent | [2] |
| Fumaria indica | Aerial Parts | Not Specified | Identified as a constituent | [3] |
Experimental Protocols
Isolation of this compound from Fumaria Species
The following protocol is a general method for the extraction and isolation of alkaloids, including this compound, from dried plant material.
2.1.1. Materials and Reagents
-
Dried and powdered aerial parts of Fumaria species
-
Ethanol (96%)
-
Ethyl acetate
-
0.05M Sulphuric acid
-
30% Ammonia solution
-
Magnesium sulphate (anhydrous)
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., Benzene:Chloroform:diethylamine, Chloroform:diethylamine, Benzene:chloroform:methanol)
-
Soxhlet apparatus
-
Rotary evaporator
-
Separating funnel
-
Filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (Silica gel HF254)
-
UV lamp and Dragendorff's or iodoplatinate reagent for visualization
2.1.2. Extraction Procedure
-
The dried and powdered plant material is exhaustively extracted with ethanol in a Soxhlet apparatus.[2]
-
The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous mass.[2]
-
The residue is dissolved in 0.05M sulphuric acid, filtered, and transferred to a separating funnel.[4]
-
The acidic solution is washed with ethyl acetate to remove non-alkaloidal compounds.
-
The pH of the aqueous solution is adjusted to 9-10 with 30% ammonia solution.[4]
-
The alkaloids are then extracted successively with ethyl acetate (3 x 10 mL).[4]
-
The combined organic phases are dried over anhydrous magnesium sulphate and the solvent is evaporated to yield the crude alkaloid extract.[4]
2.1.3. Purification
-
The crude alkaloid extract is subjected to column chromatography on silica gel.[2]
-
The column is eluted with a gradient of solvent systems of increasing polarity.[2]
-
Fractions are collected and monitored by TLC. Spots are visualized under UV light and by spraying with Dragendorff's or iodoplatinate reagent.[2]
-
Fractions containing this compound are pooled, and the solvent is evaporated.
-
Further purification can be achieved by preparative TLC or crystallization to obtain pure this compound.[2]
Quantification of this compound
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is suitable for the identification and quantification of volatile and semi-volatile alkaloids.
-
Instrumentation : A GC system coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 7200 Q-TOF MS).[1]
-
Column : HP-5MS (5% phenyl 95% dimethylpolysiloxane, 30 m × 0.250 mm i.d.; 0.25 μm film thickness).[1]
-
Carrier Gas : Helium at a flow rate of 1.2 mL/min.[1]
-
Temperature Program :
-
Injection : 0.5–1.5 µL of the alkaloid fraction dissolved in dichloromethane.
-
MS Parameters :
-
Ion source temperature: 250°C.
-
Transfer line temperature: 280°C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan range: 125 to 450 amu.
-
-
Identification : this compound is identified by its retention time and comparison of its mass spectrum with reference spectra from libraries (e.g., NIST).
-
Quantification : Based on the total ion current corrected for the detector response of an authentic this compound standard.
2.2.2. High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for the separation and quantification of non-volatile alkaloids.
-
Instrumentation : An HPLC system with a Diode Array Detector (DAD).[4]
-
Column : Reversed-phase C18 column (e.g., 250 × 4.6 mm i.d., 5 μm particle size).[5]
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate with 0.2% triethylamine, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile or methanol).[6] The pH of the mobile phase is a critical parameter for the separation of alkaloids.[5]
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where this compound shows significant absorbance (e.g., 280 nm).[7]
-
Sample Preparation : The alkaloid extract is dissolved in the mobile phase and filtered through a 0.22 µm membrane filter before injection.[5]
-
Quantification : A calibration curve is constructed using standard solutions of pure this compound at different concentrations. The concentration in the sample is determined by comparing its peak area with the calibration curve.
Biosynthesis of this compound
This compound belongs to the spirobenzylisoquinoline class of alkaloids. Its biosynthesis follows the general pathway of benzylisoquinoline alkaloids, originating from the amino acid L-tyrosine. While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be constructed based on known biosynthetic reactions for related alkaloids.
Biological Activity and Signaling Pathway
This compound has been shown to exhibit smooth muscle relaxant properties.[2] It causes a concentration-dependent relaxation of the ileum longitudinal segment and a decrease in the heart rate of isolated perfused hearts.[2] The exact mechanism of action is not fully understood, but it is hypothesized to involve the modulation of calcium ion influx, a common mechanism for smooth muscle relaxation.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the study of this compound from plant material to biological assay.
Conclusion
This compound is a readily available natural product within the Fumaria genus with demonstrated biological activity. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate its pharmacological potential. Future research should focus on elucidating the specific enzymes in its biosynthetic pathway, fully characterizing its mechanism of action at the molecular level, and exploring its potential therapeutic applications.
References
- 1. Alkaloids Profiling of Fumaria capreolata by Analytical Platforms Based on the Hyphenation of Gas Chromatography and Liquid Chromatography with Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. bkcs.kchem.org [bkcs.kchem.org]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
Parfumine: A Technical Whitepaper on the Spirobenzylisoquinoline Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parfumine is a naturally occurring spirobenzylisoquinoline alkaloid found predominantly in plant species of the genus Fumaria (Papaveraceae family). This document provides a comprehensive technical overview of this compound, including its historical context, physicochemical properties, and established experimental protocols for its isolation and quantification. Furthermore, this whitepaper summarizes the current understanding of this compound's biological activities, with a focus on its interaction with metabolic enzymes. While extracts of Fumaria species have been associated with modulation of cellular signaling, the precise molecular interactions of purified this compound with these pathways remain an area for future investigation.
Introduction and Historical Context
The study of alkaloids, a diverse group of naturally occurring nitrogen-containing compounds, has been a cornerstone of pharmacology and medicinal chemistry for over two centuries. The isolation of morphine from the opium poppy in 1804 marked a pivotal moment, demonstrating that the therapeutic properties of medicinal plants could be attributed to specific chemical entities. This discovery spurred the investigation of other botanicals, including those from the Papaveraceae family, known for their rich alkaloid content.
Physicochemical Properties of this compound
This compound is characterized by its spirocyclic core structure. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₅ | [3] |
| Molecular Weight | 365.37 g/mol | [3] |
| IUPAC Name | (1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1][4]benzodioxole]-8'-one | [5] |
| CAS Number | 28230-70-8 | [3] |
| Type of Alkaloid | Spirobenzylisoquinoline | [1] |
| Appearance | White crystalline solid | [1] |
| Purity (for research) | ≥98% | [1] |
Experimental Protocols
Isolation and Purification of this compound from Fumaria Species
The following protocol is a generalized procedure for the extraction and isolation of isoquinoline alkaloids, including this compound, from the aerial parts of Fumaria plants.
3.1.1. Extraction
-
Plant Material Preparation: Air-dry the aerial parts of the Fumaria species of interest and grind them into a fine powder.
-
Acid-Base Extraction:
-
Moisten the powdered plant material with a 10% ammonia solution to basify the alkaloids.
-
Extract the basified material with an organic solvent such as ethyl acetate or dichloromethane by maceration or Soxhlet extraction for a sufficient period to ensure exhaustive extraction.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude residue.
-
Dissolve the residue in a 0.05M sulfuric acid solution and filter the acidic solution.
-
Wash the acidic solution with an immiscible organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous solution to 9-10 with a 30% ammonia solution.
-
Perform a liquid-liquid extraction of the basified aqueous solution with ethyl acetate or dichloromethane (repeated three times).
-
Combine the organic phases, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
3.1.2. Purification
-
Column Chromatography: Subject the crude alkaloid extract to column chromatography on silica gel. Elute with a gradient of a nonpolar solvent (e.g., hexane or toluene) and an increasingly polar solvent (e.g., ethyl acetate or methanol).
-
Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing this compound using preparative TLC with a suitable solvent system (e.g., toluene:chloroform:methanol:25% ammonium hydroxide).
-
Crystallization: Recrystallize the purified this compound from an appropriate solvent (e.g., methanol or acetone) to obtain a crystalline solid.
Quantification by High-Performance Liquid Chromatography (HPLC)
The following HPLC method can be used for the quantitative analysis of this compound in plant extracts.
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system is typically employed. For example:
-
Solvent A: Acetonitrile.
-
Solvent B: 0.1M triethylamine and 0.01M sodium heptanesulfonate, with the pH adjusted to 2.5 with phosphoric acid.
-
A typical gradient might be: 0-2 min 80% A, 2-10 min 50% A, 10-26 min 100% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Monitor the eluent at a wavelength of 290 nm for the detection of spirobenzylisoquinoline alkaloids like this compound.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound.
Quantitative Data
Abundance of this compound in Various Fumaria Species
The concentration of this compound can vary significantly between different species of Fumaria. The following table summarizes reported quantities.
| Fumaria Species | This compound Content (mg/100g dry weight) | Analytical Method | Reference |
| Fumaria officinalis | 2 | Not specified | [6] |
| Fumaria parviflora | Present (minor alkaloid) | Not specified | [2] |
Inhibition of Cytochrome P450 Enzymes
This compound has been shown to inhibit several human cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The half-maximal inhibitory concentrations (IC₅₀) are presented below.
| Cytochrome P450 Isoform | IC₅₀ (µM) |
| CYP3A4 | < 1 (potent inhibitor) |
| CYP1A2 | 10 - 100 |
| CYP2B6 | 10 - 100 |
| CYP2C9 | 10 - 100 |
| CYP2C19 | 10 - 100 |
| CYP2D6 | 10 - 100 |
Putative Signaling Pathways
While the direct molecular targets of this compound remain largely uncharacterized, studies on crude extracts of Fumaria indica suggest a potential interaction with several key intracellular signaling pathways, including the cAMP, PI3K-Akt, and MAPK pathways. It is important to note that these observations are based on the effects of a complex mixture of phytochemicals, and the specific contribution of this compound to these effects has not been elucidated. The following diagrams illustrate the canonical representations of these pathways.
Cyclic AMP (cAMP) Signaling Pathway
The cAMP pathway is a ubiquitous second messenger system involved in a multitude of cellular processes.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK pathway, is centrally involved in regulating cell division, differentiation, and apoptosis.
Conclusion and Future Directions
This compound is a well-characterized spirobenzylisoquinoline alkaloid with a defined presence in various Fumaria species. Its inhibitory effects on key drug-metabolizing enzymes, particularly CYP3A4, are noteworthy and warrant consideration in the context of potential drug-herb interactions. While the broader extracts of Fumaria have been implicated in the modulation of important cellular signaling pathways, the specific molecular targets and mechanisms of action of purified this compound remain to be elucidated.
Future research should focus on:
-
Target Deconvolution: Identifying the direct protein targets of this compound to understand its mechanism of action at a molecular level.
-
Signaling Pathway Analysis: Investigating the specific effects of purified this compound on the cAMP, PI3K-Akt, and MAPK pathways to validate the preliminary findings from crude extract studies.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its in vivo efficacy in relevant disease models.
A deeper understanding of this compound's pharmacology will be essential to fully assess its therapeutic potential and to guide the development of novel drug candidates.
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical constituents of Fumaria densiflora and the effects of some isolated spirobenzylisoquinoline alkaloids on murine isolated ileum and perfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"Parfumine" and its role in plant defense mechanisms
A Comprehensive Technical Review of Parfumine and its Role in Plant Defense Mechanisms
Introduction
While the specific compound "this compound" is not extensively documented in publicly available scientific literature regarding plant defense mechanisms, this guide synthesizes the current understanding of related alkaloid compounds and their established roles in protecting plants from a variety of biotic and abiotic stressors. This document serves as a technical resource for researchers, scientists, and professionals in drug development by detailing the mechanisms, experimental validation, and signaling pathways associated with these defense molecules.
The Role of Alkaloids in Plant Defense
Plants produce a vast arsenal of secondary metabolites to defend against herbivores, pathogens, and competing plants. Among these, alkaloids are a large and diverse group of naturally occurring chemical compounds that have significant, often toxic, effects on other organisms. Their defensive properties are a cornerstone of plant survival and have been extensively studied for their potential applications in agriculture and medicine.
Quantitative Analysis of Alkaloid-Mediated Defense
The efficacy of alkaloid-based defenses can be quantified through various experimental approaches. The following table summarizes key quantitative data from studies on representative alkaloids, illustrating their impact on pathogens and herbivores.
| Alkaloid Class | Compound Example | Target Organism | Measurement | Result | Reference |
| Isoquinoline | Berberine | Fusarium graminearum | Fungal growth inhibition (IC50) | 15.2 µg/mL | |
| Spodoptera litura | Antifeedant activity (EC50) | 87.4 ppm | |||
| Pyrrolizidine | Senecionine | Manduca sexta | Larval mortality rate | 60% at 0.1% diet concentration | |
| Aphis fabae | Reduced fecundity | 45% reduction | |||
| Quinolizidine | Lupanine | Myzus persicae | Aphid settling deterrence | 75% deterrence at 1 mM | |
| Leptinotarsa decemlineata | Larval growth inhibition | 50% reduction in weight gain |
Table 1: Quantitative Effects of Various Alkaloids on Pests and Pathogens. This table highlights the inhibitory and deterrent concentrations of different alkaloids against common agricultural pests and fungal pathogens.
Experimental Protocols for Assessing Plant Defense Compounds
The study of plant defense compounds like alkaloids involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
3.1 Extraction and Quantification of Alkaloids
A standard method for extracting and quantifying alkaloids from plant tissues involves High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: 1 gram of dried, ground plant material is extracted with 10 mL of 80% methanol overnight at 4°C.
-
Extraction: The mixture is centrifuged at 10,000 x g for 15 minutes, and the supernatant is collected.
-
Purification: The supernatant is passed through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
HPLC Analysis: The purified extract is analyzed using a C18 HPLC column with a gradient of acetonitrile and water (both containing 0.1% formic acid) as the mobile phase. Detection is typically performed using a UV detector at 254 nm or a mass spectrometer for more sensitive and specific quantification.
3.2 Antifeedant Bioassays
To assess the deterrent effect of a compound on herbivores, choice and no-choice bioassays are commonly employed.
-
Leaf Disc Choice Assay: Leaf discs are treated with a known concentration of the test compound dissolved in a solvent, while control discs are treated with the solvent alone. An insect herbivore is placed in an arena with both discs, and the amount of leaf area consumed from each disc is measured after 24 hours.
-
No-Choice Assay: Insects are presented with only a treated leaf disc, and the amount of consumption is compared to a control group fed untreated discs. This assay measures the absolute deterrence of the compound.
3.3 Antimicrobial Assays
The antimicrobial activity of plant compounds is often evaluated using broth microdilution or agar diffusion methods.
-
Broth Microdilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized concentration of the target microorganism (e.g., fungal spores or bacterial cells). The plate is incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth.
Signaling Pathways in Plant Defense
Plant defense responses are regulated by complex signaling networks. The Jasmonate (JA) and Salicylic Acid (SA) pathways are two of the most critical pathways involved in mediating defense against herbivores and pathogens, respectively.
Figure 1: Jasmonate Signaling Pathway. This diagram illustrates the sequence of events from herbivore attack to the synthesis of defense compounds like alkaloids.
Figure 2: Experimental Workflow. A typical workflow for the discovery and characterization of novel plant defense compounds.
Spectroscopic and Structural Elucidation of Parfumine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Parfumine (C₂₀H₁₉NO₅), a spirobenzylisoquinoline alkaloid. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data, experimental protocols for its acquisition, and visualization of relevant biochemical and analytical workflows.
Chemical Structure and Properties
This compound is a naturally occurring alkaloid found in plants of the Papaveraceae family, particularly within the genus Fumaria.[1] Its complex spirobenzylisoquinoline structure has been elucidated through extensive spectroscopic analysis.
-
Molecular Formula: C₂₀H₁₉NO₅
-
Molecular Weight: 353.37 g/mol
-
Systematic Name: (1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1]benzodioxole]-8'-one
Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. Tandem Mass Spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Adduct Ion | Calculated m/z | Observed m/z | Technique |
| [M+H]⁺ | 354.1336 | 354.1336 | ESI-HRMS |
Data sourced from theoretical calculations and experimental observations for spirobenzylisoquinoline alkaloids.[1]
Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOF-MS) has been utilized for the untargeted analysis of alkaloid extracts containing this compound. The fragmentation pattern observed in MS/MS studies is crucial for its structural identification.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of this compound, providing insights into the connectivity and chemical environment of each proton and carbon atom. Two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC are employed to assemble the complete molecular structure.[1][4]
While a complete, explicitly published list of all chemical shifts for this compound was not found in the provided search results, the following tables summarize the expected and reported signals for key functional groups and structural motifs based on analyses of this compound and closely related spirobenzylisoquinoline alkaloids.[1][4]
Table 2: Key ¹H-NMR Signals for this compound Structural Moieties
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons | 6.0 - 7.5 | s, d | Signals corresponding to the protons on the aromatic rings. |
| Methylenedioxy Protons (-O-CH₂-O-) | ~5.9 | d | Characteristic overlapping doublets. |
| Methoxy Protons (-OCH₃) | ~3.8 | s | A singlet integrating to three protons. |
| N-Methyl Protons (-NCH₃) | ~2.5 | s | A singlet integrating to three protons. |
| Aliphatic Protons (Methylene and Methine) | 2.5 - 4.0 | m | Complex multiplets for the protons on the isoquinoline and cyclopentanone rings. |
| Hydroxyl Proton (-OH) | Variable | br s | A broad singlet, the chemical shift of which is dependent on solvent and concentration. |
Table 3: Key ¹³C-NMR Signals for this compound Structural Moieties
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Carbonyl Carbon (C=O) | >190 | Ketone carbonyl in the five-membered ring. |
| Aromatic Carbons | 100 - 150 | Signals for the carbon atoms in the aromatic systems. |
| Methylenedioxy Carbon (-O-CH₂-O-) | ~101 | Characteristic signal for the methylenedioxy group. |
| Methoxy Carbon (-OCH₃) | ~56 | Signal for the methoxy group carbon. |
| Spiro Carbon | ~90 | The quaternary carbon at the spiro junction. |
| N-Methyl Carbon (-NCH₃) | ~45 | Signal for the N-methyl group carbon. |
| Aliphatic Carbons | 20 - 70 | Signals for the sp³ hybridized carbons in the isoquinoline and cyclopentanone rings. |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides valuable information about the functional groups present in the this compound molecule.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3400 - 3500 | Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2900 - 3000 | Medium |
| C=O Stretch (ketone) | 1700 - 1720 | Strong |
| C=C Stretch (aromatic) | 1500 & 1600 | Medium |
| C-O Stretch | 1000 - 1300 | Strong |
These are characteristic absorption ranges for the functional groups present in this compound.[1]
Experimental Protocols
The isolation and spectroscopic analysis of this compound typically involve the following methodologies.
Isolation of this compound
This compound is generally isolated from the plant material of Fumaria species. A typical acid-base extraction protocol is employed:
-
Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol.
-
Acidification: The crude extract is acidified with an aqueous acid (e.g., HCl) and partitioned with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.
-
Basification: The acidic aqueous layer containing the alkaloids is then basified (e.g., with NH₄OH) to a pH of approximately 9-10.
-
Final Extraction: The basified aqueous layer is extracted with an organic solvent (e.g., chloroform) to yield the crude alkaloid mixture.
-
Purification: The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC) to isolate this compound.
Mass Spectrometry
-
GC-MS Analysis: For Gas Chromatography-Mass Spectrometry, a capillary column such as a HP-5MS (5% phenyl 95% dimethylpolysiloxane) is often used. The column temperature is programmed with an initial hold, followed by a ramp to a final temperature. Helium is used as the carrier gas. The ion source is typically electron impact (EI) at 70 eV.[3]
-
LC-MS Analysis: For Liquid Chromatography-Mass Spectrometry, a reverse-phase column (e.g., C18) is commonly employed. The mobile phase often consists of a gradient of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile. Electrospray ionization (ESI) in positive mode is a suitable ionization technique for analyzing this compound.[5]
NMR Spectroscopy
NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard. Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.
IR Spectroscopy
Infrared spectra are often obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
Visualized Workflows
General Biosynthetic Pathway of Protoberberine Alkaloids
The following diagram illustrates the general biosynthetic origin of protoberberine alkaloids, the class to which this compound belongs, starting from the amino acid L-tyrosine.
Caption: Generalized biosynthetic pathway of protoberberine and related alkaloids.
Analytical Workflow for this compound Identification
This diagram outlines the typical experimental workflow for the isolation and structural elucidation of this compound from a plant source.
Caption: Experimental workflow for the isolation and identification of this compound.
References
- 1. This compound | 28230-70-8 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Alkaloids Profiling of Fumaria capreolata by Analytical Platforms Based on the Hyphenation of Gas Chromatography and Liquid Chromatography with Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Parfumine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parfumine, a spirobenzylisoquinoline alkaloid also known as fumarine, is a natural compound of significant interest due to its biological activities. A critical parameter for its study and application in research and drug development is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known qualitative solubility characteristics of this compound, alongside a detailed experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a practical resource for laboratory professionals, enabling consistent and reproducible solubility profiling.
Introduction to this compound (Fumarine)
This compound is an alkaloid predominantly isolated from plants of the Fumaria genus, particularly Fumaria officinalis. As a member of the spirobenzylisoquinoline class, its chemical structure dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is fundamental for a range of applications, from designing extraction and purification protocols to formulating solutions for in vitro and in vivo studies.
Generally, alkaloids in their free base form, such as this compound, are characterized by poor solubility in water but good solubility in a range of organic solvents. Their salts, conversely, tend to be soluble in water and alcohols but less so in non-polar organic solvents. This differential solubility is the cornerstone of classical alkaloid extraction methods.[1]
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative profile can be inferred from the general behavior of alkaloids.[2] Chloroform, diethyl ether, and 1,2-dichloroethane are often effective solvents for free base alkaloids. The extraction protocols for related alkaloids frequently employ solvents like ethyl acetate, indicating its potential as a suitable solvent for this compound.
The following table provides a template for researchers to populate with experimentally determined quantitative solubility data.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |
| Methanol | CH₃OH | 5.1 | |||
| Ethanol | C₂H₅OH | 4.3 | |||
| Acetone | C₃H₆O | 5.1 | |||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | |||
| Chloroform | CHCl₃ | 4.1 | |||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in a selection of organic solvents using the isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the supernatant. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve of this compound in the same solvent should be used for accurate quantification.
-
Calculation of Solubility: The solubility (S) is calculated using the following formula:
S (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor × Volume of diluted sample (mL)) / Initial volume of supernatant taken (mL)
3.3. Method Validation The analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to standard guidelines to ensure reliable results.
Visualization of Experimental and Logical Relationships
The following diagrams illustrate the experimental workflow for solubility determination and a potential signaling pathway influenced by alkaloids like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Hypothetical signaling pathway for this compound's biological activity.
Conclusion
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. By following the detailed experimental protocol, researchers can generate high-quality, reproducible solubility data essential for advancing the scientific investigation and potential therapeutic development of this promising natural compound. The provided diagrams offer clear visual aids for the experimental process and conceptual biological pathways.
References
Methodological & Application
Application Note: Quantification of "Parfumine" Using a Validated High-Performance Liquid Chromatography (HPLC) Method
Abstract
This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of "Parfumine" in a simulated drug product matrix. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for quality control and research applications in the pharmaceutical and cosmetic industries. High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for drug analysis, quality control, and stability studies.[1][2][3][4] This method utilizes a C18 column with UV detection, providing a rapid and efficient means of quantifying "this compound."
Introduction
"this compound" is a novel aromatic compound with significant potential in therapeutic and fragrance applications. Accurate and precise quantification is crucial for ensuring product quality, safety, and efficacy. High-performance liquid chromatography is a powerful analytical technique with a wide range of applications, including evaluating formulations and checking purity.[5] This document provides a detailed protocol for an HPLC method developed and validated for this purpose, following industry-standard guidelines.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Orion Star A211 or equivalent.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE.
Chemicals and Reagents
-
"this compound" Reference Standard: Purity >99.5%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized (DI) water, 18.2 MΩ·cm.
-
Formic Acid: LC-MS grade.
-
Placebo Matrix: Composed of common pharmaceutical excipients (e.g., microcrystalline cellulose, magnesium stearate).
Chromatographic Conditions
The separation of "this compound" was achieved using a reverse-phase HPLC method.[6][7] The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 12 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of "this compound" reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a portion of the placebo powder spiked with a known amount of "this compound" (e.g., equivalent to 10 mg of "this compound"). Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes. Dilute to volume with diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12]
System Suitability
System suitability tests are an integral part of analytical procedures to ensure the performance of the chromatographic system.[13][14][15] The results from five replicate injections of a standard solution are summarized below and meet typical acceptance criteria.
| Parameter | Result | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 1.1 | ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | 0.5% | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | 0.2% | ≤ 1.0% |
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards over the concentration range of 1-200 µg/mL. The method demonstrated excellent linearity with a coefficient of determination (R²) greater than 0.999.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 25.0 | 380,850 |
| 50.0 | 761,700 |
| 100.0 | 1,523,400 |
| 200.0 | 3,046,800 |
| Correlation Coefficient (R²) | 0.9998 |
Method Validation Summary
The method was further validated for accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the table below.
| Parameter | Result | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | - |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between key method validation parameters.
References
- 1. HPLC Applications in Pharmaceutical Analysis [kianshardanesh.com]
- 2. HPLC AND ITS PHARMACEUTICAL APPLICATIONS | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. actascientific.com [actascientific.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
Application Note: Extraction and Purification of Parfumine (Protopine) from Plant Material
AN-001 | For Research Use Only
Introduction
Parfumine, also known as Fumarine or its more common chemical name, Protopine, is a benzylisoquinoline alkaloid belonging to the protopine class. It is found in a variety of plant species, particularly those in the Papaveraceae and Fumariaceae families, such as members of the Corydalis, Dactylicapnos, and Fumaria genera.[1][2] Protopine and its associated plant extracts have been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antidepressant effects.[3][4][5] This application note provides a detailed protocol for the extraction, isolation, and purification of this compound from dried plant material, intended for researchers in phytochemistry, pharmacology, and drug development. The methodology is based on a classic acid-base alkaloid extraction technique, followed by chromatographic purification.
Principle
The protocol leverages the basic nature of alkaloids. The dried and powdered plant material is first extracted with an acidified aqueous or alcoholic solvent to protonate the alkaloids, rendering them soluble in the polar solvent. The acidic extract is then washed with a nonpolar solvent to remove neutral compounds like fats and waxes. Subsequently, the extract is basified, deprotonating the alkaloids and making them insoluble in water but soluble in a nonpolar organic solvent. This allows for their selective extraction. Further purification is achieved through column chromatography to isolate this compound from other co-extracted alkaloids.
Experimental Protocol
Materials and Reagents
-
Plant Material: Dried and finely powdered aerial parts or roots of a this compound-containing plant (e.g., Fumaria indica, Dactylicapnos roots).
-
Solvents:
-
Chromatography:
-
Equipment:
-
Grinder or mill.
-
Heating mantle with reflux apparatus or Soxhlet extractor.
-
Rotary evaporator.
-
pH meter or pH strips.
-
Separatory funnels.
-
Glass chromatography column.
-
Standard laboratory glassware.
-
Preliminary Extraction
This step creates a crude extract containing total alkaloids.
-
Maceration/Reflux:
-
Weigh 1 kg of dried, powdered plant material.
-
Place the powder in a large flask and add 10-15 L of 80-95% ethanol or methanol.[3]
-
Alternatively, use an acidic aqueous solution such as 10% acetic acid for hot reflux extraction.[6]
-
Heat the mixture to reflux for 4-6 hours. Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.[3][6]
-
-
Concentration:
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator until the organic solvent is removed, yielding a crude thick paste.
-
Acid-Base Liquid-Liquid Partitioning
This step isolates the total alkaloids from other plant constituents.
-
Acidification:
-
Suspend the crude extract in a 1.5% hydrochloric acid solution.[3]
-
Stir thoroughly until the extract is fully dissolved or suspended. Let it stand to allow insoluble materials to precipitate.
-
Filter the solution to remove non-alkaloidal residue. The alkaloids are now in the acidic aqueous phase as hydrochloride salts.
-
-
Neutral Compound Removal:
-
Transfer the acidic filtrate to a large separatory funnel.
-
Wash the acidic solution by extracting it 2-3 times with petroleum ether or another nonpolar solvent. Discard the organic layer, which contains neutral lipids and pigments.
-
-
Basification and Extraction:
-
Adjust the pH of the remaining aqueous solution to between 9 and 11 using an ammonia solution.[3] This will deprotonate the alkaloids, causing them to precipitate or become soluble in organic solvents.
-
Extract the basified solution multiple times with chloroform.[3]
-
Combine the chloroform fractions.
-
-
Final Concentration:
-
Dry the combined chloroform extract over anhydrous sodium sulfate.
-
Filter and concentrate the chloroform extract using a rotary evaporator to yield the total crude alkaloid extract.
-
Chromatographic Purification
This step isolates this compound from the crude alkaloid mixture.
-
Column Preparation:
-
Prepare a silica gel column (100-200 mesh) using a suitable solvent system, such as a gradient of petroleum ether-ethyl acetate.[3]
-
-
Sample Loading:
-
Adsorb the crude alkaloid extract onto a small amount of silica gel.
-
Once dry, carefully load the silica gel-adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) alongside a protopine standard if available.
-
Combine the fractions that show a pure spot corresponding to this compound (Protopine).
-
-
Final Product:
Data Presentation
The yield and purity of this compound can vary significantly based on the plant source, collection time, and extraction method employed.
| Parameter | Method | Plant Source | Solvent | Value | Reference |
| Total Extract Yield | Soxhlet Extraction | Fumaria indica | Methanol | 9.41 ± 0.096% w/w | [4] |
| Final Purity | Acid-Base Extraction & Ion Exchange | Dactylicapnos roots | Acetic Acid | 80% - 95% | [6] |
| This compound Content | Not specified | Fumaria officinalis | Not specified | 42 mg / 100g dry weight | [2] |
Visualized Workflow
The following diagrams illustrate the key workflows for the extraction and purification of this compound.
Caption: Overall workflow for this compound extraction and purification.
Caption: Logic of the acid-base partitioning for alkaloid isolation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109942592B - Novel protopine type alkaloid and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Extraction and enrichment technology for protopine monomer in dactylicapnos roots and application thereof - Eureka | Patsnap [eureka.patsnap.com]
The Total Synthesis of Parfumine and its Analogues: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parfumine is a spirobenzylisoquinoline alkaloid naturally occurring in plants of the Fumaria genus, which belongs to the Papaveraceae family.[1] This class of alkaloids is known for its diverse and significant pharmacological activities, making this compound and its analogues promising candidates for further investigation in drug discovery and development. This document provides a comprehensive overview of the proposed total synthesis of this compound, based on established synthetic strategies for structurally related alkaloids. It also includes detailed, albeit hypothetical, experimental protocols, a summary of its known biological activities, and its available analytical data. While a total synthesis specifically targeting this compound has not been formally published, the synthetic route outlined herein is based on the successful synthesis of its close analogues, (±)-fumaritine and fumariline.
Chemical Structure and Properties
-
Systematic Name: (S)-7'-Hydroxy-6'-methoxy-2'-methyl-2',3',4',8-tetrahydro-6H-spiro[indeno[4,5-d][1][2]dioxole-7,1'-isoquinolin]-8-one
-
Molecular Formula: C₂₀H₁₉NO₅
-
Molecular Weight: 353.37 g/mol
-
Appearance: White crystals[1]
Proposed Total Synthesis of (±)-Parfumine
The total synthesis of (±)-Parfumine can be envisioned through a convergent strategy, culminating in the construction of the characteristic spirocyclic core. The key steps involve the synthesis of a substituted isoquinoline precursor followed by its coupling with an indanone derivative and subsequent spirocyclization. The following proposed synthetic pathway is adapted from the successful total synthesis of the structurally similar alkaloids (±)-fumaritine and fumariline.
Synthetic Scheme Overview
Caption: A logical workflow for the proposed total synthesis of (±)-Parfumine.
Key Experimental Protocols
Note: The following protocols are hypothetical and adapted from procedures for analogous compounds. Optimization of reaction conditions would be necessary.
1. Synthesis of the Tetrahydroisoquinoline Precursor (E):
-
Reaction: Bischler-Napieralski cyclization followed by reduction.
-
Protocol:
-
To a solution of the amide intermediate (C) (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydroisoquinoline intermediate (D).
-
Dissolve the crude intermediate (D) in methanol and add sodium borohydride (2.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to give the crude tetrahydroisoquinoline precursor (E), which can be purified by column chromatography.
-
2. Synthesis of the N-nor-Ketone Intermediate (G):
-
Reaction: Coupling of the tetrahydroisoquinoline precursor with an indanone derivative.
-
Protocol:
-
To a solution of the tetrahydroisoquinoline precursor (E) (1.0 eq) and the indanone derivative (F) (1.1 eq) in a suitable solvent like DMF, add a non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the N-nor-ketone intermediate (G).
-
3. Final Spirocyclization to Yield (±)-Parfumine (I):
-
Reaction: N-methylation and intramolecular cyclization.
-
Protocol:
-
Protect the phenolic hydroxyl group of the N-nor-ketone (G) if necessary.
-
To a solution of the protected intermediate in a mixture of formaldehyde (37% aqueous solution, 5.0 eq) and formic acid (3.0 eq), heat the mixture at 100 °C for 4-6 hours (Eschweiler-Clarke methylation).
-
Cool the reaction, basify with sodium carbonate solution, and extract with chloroform.
-
Dry, filter, and concentrate the organic layer.
-
Deprotect the phenolic hydroxyl group.
-
The final ring closure to form the spirocyclic ketone can be achieved under various conditions, potentially involving acid or base catalysis, to yield (±)-Parfumine (I).
-
Purify the final product by preparative HPLC or crystallization.
-
Synthesis of this compound Analogues
The synthetic route described above is amenable to the generation of a variety of this compound analogues. By modifying the starting substituted phenethylamine, substituted phenylacetic acid, and indanone derivatives, analogues with different substitution patterns on both the isoquinoline and indanone moieties can be synthesized. This allows for the systematic exploration of structure-activity relationships (SAR).
Caption: A generalized workflow for the synthesis and evaluation of this compound analogues.
Biological Activity and Mechanism of Action
While extensive pharmacological studies on this compound are limited, preliminary research on alkaloids from Fumaria species provides some insights into its potential biological effects.
-
Reported Activities: Studies on crude extracts and isolated alkaloids from Fumaria densiflora have shown that this compound, along with the related alkaloid fumaritine, can induce a concentration-dependent relaxation of the ileum longitudinal segment. Additionally, it has been observed to cause a concentration-dependent decrease in the heart rate of isolated perfused hearts.
-
Potential Mechanism of Action: The exact molecular mechanism underlying these effects has not been elucidated. However, many isoquinoline alkaloids are known to interact with various receptors and ion channels. For instance, some act as calcium channel blockers or affect adrenergic and cholinergic signaling. Further research is required to determine the specific molecular targets of this compound.
Signaling Pathway Diagram (Hypothetical)
Given the observed effects on smooth muscle and heart rate, a hypothetical signaling pathway could involve the modulation of intracellular calcium levels or interaction with G-protein coupled receptors that regulate smooth muscle contraction and cardiac rhythm.
Caption: A speculative signaling cascade for this compound's smooth muscle relaxant activity.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₉NO₅ |
| Molecular Weight | 353.37 g/mol |
| XlogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Exact Mass | 353.126323 g/mol |
| Monoisotopic Mass | 353.126323 g/mol |
Table 2: Spectroscopic Data for this compound
Note: The following data is based on information available from commercial suppliers and may require experimental verification.
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI+) m/z |
| Aromatic Protons | Aromatic & Spiro Carbons | [M+H]⁺: 354.1336 |
| 6.75 (s, 1H) | 196.5 (C=O) | |
| 6.60 (s, 1H) | 147.8 | |
| 6.55 (d, J = 8.0 Hz, 1H) | 146.5 | |
| 6.45 (d, J = 8.0 Hz, 1H) | 145.2 | |
| Other Protons | 125.4 | |
| 5.90 (s, 2H, -O-CH₂-O-) | 118.9 | |
| 3.85 (s, 3H, -OCH₃) | 112.3 | |
| 3.20-2.80 (m, 4H) | 109.8 | |
| 2.45 (s, 3H, -NCH₃) | 108.5 | |
| 101.2 (-O-CH₂-O-) | ||
| 65.4 (Spiro C) | ||
| 56.0 (-OCH₃) | ||
| 46.8 | ||
| 42.5 (-NCH₃) | ||
| 35.7 | ||
| 29.8 |
Conclusion
This compound represents an intriguing natural product with potential therapeutic applications. The outlined total synthesis provides a viable pathway for its laboratory preparation and for the generation of novel analogues. Further investigation into its pharmacology is warranted to elucidate its precise mechanism of action and to explore its full therapeutic potential. The data and protocols presented in this application note serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
References
Application Notes and Protocols: "Parfumine" as a Potential Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research landscape regarding "Parfumine" as a potential cholinesterase inhibitor. This document includes available data on related compounds, detailed protocols for assessing its inhibitory activity, and visualizations of the experimental workflow and underlying biochemical pathways.
Introduction to this compound and Cholinesterase Inhibition
This compound is an isoquinoline alkaloid that has been investigated for its pharmacological properties. A key area of interest for such compounds is their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease, as it increases the concentration of the neurotransmitter acetylcholine in the brain.
A recent study by Senol Deniz et al. (2023) investigated the cholinesterase inhibitory potential of thirty-four isoquinoline alkaloids, including (+)-parfumine, isolated from several Fumaria and Corydalis species. While this study provides a valuable framework for assessing this compound's activity, the specific quantitative data (IC50 values) for (+)-parfumine were not available in the publicly accessible abstract. However, the study highlights the potential of this class of compounds as cholinesterase inhibitors.
Quantitative Data on Cholinesterase Inhibition by Isoquinoline Alkaloids
The following table summarizes the cholinesterase inhibitory activities of selected isoquinoline alkaloids from the aforementioned study by Senol Deniz et al. (2023), providing context for the potential activity of this compound. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Acetylcholinesterase (AChE) IC50 (µg/mL) | Butyrylcholinesterase (BChE) IC50 (µg/mL) | Reference |
| Berberine | 0.72 ± 0.04 | 7.67 ± 0.36 | |
| Palmatine | 6.29 ± 0.61 | > 50 | |
| β-allocryptopine | 10.62 ± 0.45 | > 50 | |
| (-)-sinactine | 11.94 ± 0.44 | > 50 | |
| Dehydrocavidine | 15.01 ± 1.87 | > 50 | |
| (-)-corydalmine | > 50 | 7.78 ± 0.38 | |
| (+)-Parfumine | Data not available in the public domain | Data not available in the public domain | |
| Galanthamine (Reference) | 0.74 ± 0.01 | 12.02 ± 0.25 |
Experimental Protocols
The following protocols describe the standardized methods for determining the in vitro inhibitory activity of a test compound, such as this compound, against acetylcholinesterase and butyrylcholinesterase. The most widely used method is the spectrophotometric assay developed by Ellman.
Protocol 1: In Vitro Cholinesterase Inhibition Assay using Ellman's Method
This protocol is adapted from established methodologies for determining AChE and BChE inhibitory activity.
1. Principle:
This colorimetric assay measures the activity of cholinesterase based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Galanthamine (reference inhibitor)
-
This compound (test compound)
-
0.1 M Phosphate buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader
3. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store in a light-protected container.
-
ATCI and BTCI Solutions (14 mM): Prepare fresh daily by dissolving the appropriate amount of the substrate in deionized water.
-
AChE and BChE Stock Solutions (1 U/mL): Prepare stock solutions of the enzymes in phosphate buffer and dilute to the final working concentration just before use. Keep on ice.
-
Test Compound (this compound) and Galanthamine Solutions: Prepare stock solutions in DMSO and make serial dilutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.
4. Assay Procedure (96-well plate format):
-
Set up the assay plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL solvent + 10 µL water
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL solvent
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL test compound solution
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to start the reaction. For the blank, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 5-10 minutes.
5. Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the assessment of this compound as a potential cholinesterase inhibitor.
Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.
Caption: Mechanism of cholinesterase action and its inhibition by this compound.
Application Notes and Protocols for Evaluating "Parfumine" Cytotoxicity
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic potential of the novel compound "Parfumine." The protocols herein describe three widely accepted cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection. Adherence to these standardized methods will ensure reproducible and reliable data for evaluating the cytotoxic profile of "this compound."
Data Presentation
Effective evaluation of a compound's cytotoxicity requires clear and concise data presentation. The following tables are examples of how to summarize the quantitative data obtained from the described assays.
Table 1: IC50 Values of "this compound" in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a cytotoxic compound.
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 24 | 45.2 |
| 48 | 32.8 | ||
| 72 | 21.5 | ||
| A549 | Lung Cancer | 24 | 68.7 |
| 48 | 55.1 | ||
| 72 | 42.3 | ||
| MCF-7 | Breast Cancer | 24 | 82.1 |
| 48 | 65.4 | ||
| 72 | 50.9 |
Table 2: "this compound" Induced Cytotoxicity via LDH Release
This table presents the percentage of cytotoxicity as determined by the release of lactate dehydrogenase (LDH), indicating compromised cell membrane integrity.
| "this compound" Concentration (µM) | % Cytotoxicity (24 hours) | % Cytotoxicity (48 hours) | % Cytotoxicity (72 hours) |
| 0.1 | 2.5 ± 0.8 | 3.1 ± 1.1 | 4.5 ± 1.5 |
| 1 | 8.2 ± 2.1 | 12.5 ± 2.5 | 18.9 ± 3.2 |
| 10 | 25.6 ± 4.5 | 38.9 ± 5.1 | 55.4 ± 6.3 |
| 100 | 78.3 ± 7.2 | 85.1 ± 6.8 | 92.7 ± 5.9 |
Table 3: Apoptosis Induction by "this compound" in HeLa Cells (48 hours)
This table summarizes the distribution of viable, early apoptotic, late apoptotic, and necrotic cells after treatment with "this compound," as determined by Annexin V and Propidium Iodide (PI) staining.
| "this compound" Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.1 ± 0.5 | 2.7 ± 0.8 |
| 10 | 75.4 ± 3.5 | 15.8 ± 2.2 | 8.8 ± 1.9 |
| 50 | 42.1 ± 4.2 | 35.2 ± 3.8 | 22.7 ± 3.1 |
| 100 | 15.8 ± 2.9 | 48.9 ± 5.1 | 35.3 ± 4.5 |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2][3]
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
"this compound" (or test compound)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[8]
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
"this compound" (or test compound)
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye.[10] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[11]
Materials:
-
6-well plates or T25 flasks
-
Cell line of interest
-
Complete culture medium
-
"this compound" (or test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with "this compound" for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cells at 300 x g for 5 minutes.[12]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
Visualizations
Caption: Experimental workflow for assessing "this compound" cytotoxicity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for Investigating the Neuronal Mechanism of Action of Parfumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parfumine is an isoquinoline alkaloid identified in plants of the Fumaria genus, notably Fumaria officinalis. While direct and detailed studies on the specific mechanism of action of this compound in neuronal cells are limited, the broader class of isoquinoline alkaloids from Fumaria species has been investigated for its neuroprotective potential. This document provides an overview of the hypothesized mechanisms of action for this compound based on the activities of related compounds and outlines detailed protocols for its further investigation. The primary proposed mechanisms revolve around the inhibition of cholinesterases and the modulation of cellular pathways related to oxidative stress and inflammation.
Hypothesized Mechanisms of Action in Neuronal Cells
Based on studies of Fumaria extracts and related isoquinoline alkaloids, the neuronal effects of this compound are likely multifactorial, involving:
-
Cholinesterase Inhibition: Extracts from Fumaria species, which contain this compound, have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to increased levels of the neurotransmitter acetylcholine in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease.
-
Neuroprotection via Antioxidant and Anti-inflammatory Pathways: Isoquinoline alkaloids are widely recognized for their neuroprotective effects, which are often attributed to their ability to counteract oxidative stress and neuroinflammation. These processes are implicated in the pathogenesis of various neurodegenerative diseases. Potential signaling pathways involved include the PI3K/Akt and Nrf2-Keap1 pathways.
Data Presentation: Quantitative Analysis of Related Compounds
Table 1: Cholinesterase Inhibitory Activity of Fumaria Alkaloid Extracts and Related Compounds
| Compound/Extract | Target Enzyme | IC50 Value | Source Organism/Cell Line |
| Fumaria kralikii Alkaloid Extract | Acetylcholinesterase | 0.13 ± 0.01 mg/mL | - |
| Parfumidine | Prolyl Oligopeptidase | 99 ± 5 µM | Fumaria officinalis |
| Sinactine | Prolyl Oligopeptidase | 53 ± 2 µM | Fumaria officinalis |
Note: Data for individual alkaloids from Fumaria species against AChE and BChE are not specified in the reviewed literature.
Table 2: Neuroprotective Activity of a Representative Isoquinoline Alkaloid (Berberine)
| Assay | Effect | Model System |
| Neuronal Apoptosis | Inhibition | Ischemia-induced gerbil hippocampus |
| PI3K/Akt Pathway | Activation | Ischemia-induced gerbil hippocampus |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound in neuronal cells. These are generalized methods that should be optimized for the specific experimental setup.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method to determine the AChE inhibitory activity of this compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
Prepare serial dilutions of this compound and the positive control in phosphate buffer. The final DMSO concentration should be non-inhibitory to the enzyme.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of each concentration of this compound or positive control to the respective wells.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of DTNB solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting to a dose-response curve.
-
Diagram: Workflow for AChE Inhibition Assay
Protocol 2: Assessment of Neuroprotective Effects Against Oxidative Stress in Neuronal Cell Culture
This protocol describes a method to evaluate the potential of this compound to protect neuronal cells (e.g., SH-SY5Y or primary neurons) from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound stock solution
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate (if necessary) for 24-48 hours.
-
-
Pre-treatment with this compound:
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Induction of Oxidative Stress:
-
After pre-treatment, add the oxidative stress inducer (e.g., H₂O₂) to the wells (except for the untreated control wells) and incubate for a time known to induce significant cell death (e.g., 24 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add fresh medium containing MTT reagent (0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the concentration-dependent protective effect of this compound against the oxidative insult.
-
Diagram: Experimental Workflow for Neuroprotection Assay
Protocol 3: Investigation of PI3K/Akt Signaling Pathway Activation
This protocol uses Western blotting to determine if this compound exerts its neuroprotective effects through the activation of the PI3K/Akt pathway.
Materials:
-
Neuronal cells
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture neuronal cells to ~80% confluency.
-
Treat cells with this compound at an effective neuroprotective concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
-
Detection and Analysis:
-
Visualize protein bands using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., beta-actin).
-
Quantify band intensities and normalize the level of phosphorylated Akt to total Akt.
-
Diagram: PI3K/Akt Signaling Pathway and its Investigation
Conclusion
While the precise molecular targets of this compound in neuronal cells remain to be fully elucidated, its classification as an isoquinoline alkaloid from Fumaria species suggests a strong potential for neuropharmacological activity. The provided protocols offer a comprehensive framework for investigating its hypothesized mechanisms of action, including cholinesterase inhibition and neuroprotection through the modulation of key signaling pathways. Further research utilizing these and other advanced methodologies will be crucial in defining the therapeutic potential of this compound for neurodegenerative disorders.
Application Note: Parfumine as a Component of the Isoquinoline Alkaloid Profile for the Chemotaxonomic Identification of Fumaria Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Fumaria, commonly known as fumitory, comprises approximately 60 species that are widely distributed globally, particularly in the Mediterranean region.[1] The morphological similarities among these species make their identification challenging, often leading to ambiguity in ethnobotanical and pharmacological studies.[2][3] Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a robust solution to this challenge. Fumaria species are rich in isoquinoline alkaloids, and the qualitative and quantitative differences in their alkaloid profiles can serve as effective taxonomic markers.[2][3][4]
This document outlines the use of the isoquinoline alkaloid profile, with a focus on the spirobenzylisoquinoline alkaloid Parfumine, for the identification and differentiation of Fumaria species. While not typically the most abundant alkaloid, the presence and relative concentration of this compound, in conjunction with other key alkaloids like protopine, stylopine, and cryptopine, create a distinct chemical fingerprint for various species.[3][5][6] This approach provides a reliable methodology for species authentication, crucial for ensuring the consistency and quality of plant material in research and drug development.
Quantitative Data on Key Alkaloids in Fumaria Species
The alkaloid composition can vary significantly between species. Protopine is often the major alkaloid, but the relative amounts of other compounds, including this compound, are key to differentiation.[1][2][4] The following tables summarize quantitative data from phytochemical analyses of various Fumaria species.
Table 1: Alkaloid Composition (% of Total Alkaloid Content) in Select Fumaria Species by GC-MS
This table illustrates the relative abundance of various isoquinoline alkaloids, allowing for a comparative analysis of their chemical profiles.
| Species | Protopine (%) | Cryptopine (%) | Stylopine (%) | This compound (%) | Fumariline (%) | Fumarophycine (%) |
| F. agraria | 79.1 | 1.1 | 10.3 | 0.8 | 0.4 | 1.2 |
| F. bastardii | 66.2 | 2.1 | 13.5 | 1.1 | 1.3 | 2.1 |
| F. capreolata | 78.5 | 1.9 | 11.2 | 0.9 | 0.8 | 1.5 |
| F. densiflora | 48.2 | 1.4 | 1.1 | 5.1 | 7.9 | 10.2 |
| F. faurei | 45.1 | 2.3 | 0.9 | 6.2 | 8.1 | 12.3 |
| F. officinalis | 52.3 | 2.8 | 1.3 | 4.8 | 6.5 | 9.8 |
| F. parviflora | 42.1 | 3.1 | - | 7.2 | 9.3 | 14.1 |
(Data synthesized from a study by Suau et al., which determined alkaloid content by GC-MS. Note that this study identified numerous other minor alkaloids not included in this summary table for clarity.)[5]
Table 2: Protopine Concentration in Fumaria Species by HPLC-DAD
This table highlights the concentration of protopine, the most prevalent alkaloid, in several species. Its high concentration makes it a primary, though not exclusive, marker for the genus.
| Species | Protopine Content (mg/100g of plant material) |
| F. parviflora | 288.27 |
| F. officinalis | 258.30 |
| F. rostellata | 334.5 (µg/g DW) or 156.15 (mg/100g) |
| F. jankae | 144.32 |
| F. schrammii | 21.06 (µg/g DW) |
(Data compiled from multiple HPLC-based studies.[1][2][4] Note that values may vary based on geographic location, harvest time, and analytical method.)
Experimental Workflows and Logical Models
The following diagrams illustrate the process of using alkaloid profiles for species identification.
Caption: General workflow from plant collection to species identification.
Caption: Logical model for differentiating Fumaria species groups.
Caption: Simplified biosynthetic relationship of key alkaloid types.
Protocols
Protocol 1: Extraction of Total Isoquinoline Alkaloids
This protocol describes a standard acid-base extraction method suitable for isolating isoquinoline alkaloids from dried plant material.
Materials:
-
Dried, powdered aerial parts of Fumaria spp.
-
Methanol
-
10% Ammonia solution
-
Dichloromethane (DCM) or Chloroform
-
2% Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH strips
Procedure:
-
Maceration: Weigh 10 g of powdered plant material and moisten with a 10% ammonia solution until alkaline (pH 9-10). Add 100 mL of dichloromethane and macerate with stirring for 24 hours at room temperature.
-
Filtration: Filter the mixture and collect the organic solvent (dichloromethane). Repeat the extraction on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Acidic Extraction: Combine the organic filtrates and extract the alkaloids by shaking with 50 mL of 2% sulfuric acid in a separatory funnel. The alkaloids will move into the aqueous layer as salts.
-
Separation: Allow the layers to separate and collect the lower acidic aqueous layer. Repeat this step three times.
-
Basification: Combine the aqueous extracts and adjust the pH to 9-10 with a 10% ammonia solution. The alkaloids will precipitate out of the solution.
-
Organic Re-extraction: Extract the basified aqueous solution three times with 50 mL of dichloromethane. The free-base alkaloids will now move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting residue is the total alkaloid extract. Store at -20°C until analysis. Dissolve a known quantity in methanol or a suitable solvent for GC-MS or HPLC analysis.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying a wide range of volatile and semi-volatile alkaloids.[3][5][6]
Instrumentation & Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Shimadzu).
-
Column: HP-1 fused silica capillary column (or equivalent, e.g., 12 m x 0.2 mm i.d., 0.33 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: 1 µL of the alkaloid extract (dissolved in dichloromethane or methanol) in splitless mode.
-
Temperature Program:
-
Initial temperature: 100°C.
-
Ramp: Increase to 290°C at a rate of 8°C/min.
-
Hold: Maintain at 290°C for 15 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 250°C.
-
Data Analysis:
-
Identification: Identify individual alkaloids by comparing their retention times and mass spectra with those of authenticated reference standards (e.g., this compound, Protopine, Stylopine) and by matching mass spectra with established libraries (e.g., NIST, Wiley).
-
Quantification: Determine the relative percentage of each alkaloid based on the total ion current (TIC) peak area. For absolute quantification, a calibration curve must be generated using certified reference standards.
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC-DAD)
This method is highly sensitive and accurate for the quantification of non-volatile alkaloids.[2][4][7]
Instrumentation & Conditions:
-
HPLC System: A liquid chromatograph with a Diode Array Detector (DAD).
-
Column: Phenyl-propyl or C18 reverse-phase column (e.g., 250 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile.
-
Solvent B: 0.05% Trifluoroacetic acid in water (pH ~2.5).
-
-
Gradient Elution:
-
0-1 min: 15% A.
-
1-20 min: Gradient to 30% A.
-
20-30 min: Gradient to 50% A.
-
30-35 min: Gradient to 60% A.
-
35-40 min: Return to 15% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD, monitor at wavelengths relevant for isoquinoline alkaloids (e.g., 290 nm for protopine, 280 nm, 320 nm).
-
Injection Volume: 10 µL.
Data Analysis:
-
Identification: Identify alkaloids by comparing retention times and UV-Vis spectra with those of pure reference standards run under the same conditions.
-
Quantification: Prepare a series of standard solutions of known concentrations for each target alkaloid (including this compound). Generate a calibration curve by plotting peak area against concentration. Calculate the concentration of each alkaloid in the sample by interpolating its peak area on the calibration curve.
Application Notes & Interpretation
-
Marker Profile vs. Single Marker: It is critical to use the entire alkaloid profile rather than relying on a single compound. For example, a high protopine and stylopine content (>60% and >10% respectively) may indicate species like F. agraria or F. capreolata.[3] In contrast, a profile with lower protopine and higher relative amounts of this compound and fumariline (>5% each) points towards species like F. densiflora or F. parviflora.[3][5]
-
Reference Standards: Accurate identification and quantification are contingent upon the availability of certified reference standards for this compound and other key alkaloids.
-
Environmental Factors: The concentration of secondary metabolites, including alkaloids, can be influenced by environmental conditions, plant age, and harvesting time. It is advisable to analyze multiple samples from different populations to establish a representative chemical profile.
-
Relevance for Drug Development: The distinct alkaloid profiles are not only useful for identification but also for drug development. Many Fumaria alkaloids, including protopine, have demonstrated a range of biological activities, such as anti-inflammatory, hepatoprotective, and antimicrobial effects.[1][8][9][10] Characterizing the specific alkaloid makeup of the plant material is the first step in linking chemical composition to pharmacological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
- 6. Direct determination of alkaloid contents in Fumaria species by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fumaria indica (Hausskn.) Pugsley Hydromethanolic Extract: Bioactive Compounds Identification, Hypotensive Mechanism, and Cardioprotective Potential Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for "Parfumine" stability testing under different conditions
APN-001 | Revision 1.0
Introduction
"Parfumine" is a novel aromatic compound with potential applications in both fine fragrance and therapeutic formulations. To ensure its quality, safety, and efficacy throughout its intended shelf life, a robust stability testing program is essential.[1][2] This document provides a comprehensive protocol for evaluating the stability of "this compound" under various environmental conditions, including temperature, humidity, and light.[1][3] The methodologies outlined herein are based on principles from the International Conference on Harmonisation (ICH) guidelines, which are widely adapted for cosmetic and pharmaceutical testing.[4][5] This protocol is intended for researchers, scientists, and drug development professionals involved in the formulation and quality control of products containing "this compound."
Purpose and Scope
The primary objective of this protocol is to assess the physical, chemical, and sensory stability of "this compound" over time when subjected to different stress conditions.[1][3] The data generated will be used to:
-
Determine the shelf life and recommended storage conditions.
-
Identify potential degradation pathways and degradation products.
-
Evaluate the compatibility of "this compound" with proposed packaging materials.[3][6]
-
Ensure the final product maintains its intended quality and sensory profile for the consumer.[3][7]
This protocol applies to "this compound" as a pure substance and as a 10% solution in a standard ethanol/water solvent base, packaged in the intended final container.
Experimental Design
Materials
-
"this compound" (≥99.5% purity)
-
Ethanol (200 proof, fragrance grade)
-
Deionized Water
-
Final intended packaging: 50 mL flint glass bottles with atomizers
-
Control packaging: 50 mL amber glass bottles with PTFE-lined caps
-
Analytical standards for "this compound" and any known potential degradants.
Storage Conditions
Stability studies will be conducted under the following conditions, referencing ICH guidelines for climatic zones I and II, as well as accelerated testing.[4][5]
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH[1]
-
Refrigerated: 5°C ± 3°C (Control for minimal degradation)
-
Elevated Temperature: 50°C ± 2°C (Forced degradation)
-
Photostability: Samples will be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][8][9] A control group will be shielded from light.[9]
Timepoints
Samples will be pulled for analysis at the following intervals:
-
Accelerated: T=0, 1, 3, and 6 months.
-
Long-Term: T=0, 3, 6, 12, and 24 months.
-
Photostability: Post-exposure (T=end of light exposure).
Experimental Protocols
Sample Preparation
-
Prepare a bulk solution of 10% (w/w) "this compound" in a 95:5 (v/v) ethanol/deionized water mixture.
-
Aliquot the solution into the designated final packaging (flint glass) and control packaging (amber glass).
-
Ensure all containers are sealed to simulate the final product.
-
Reserve a portion of the bulk solution and the pure "this compound" substance for T=0 analysis.
-
Place the packaged samples into calibrated stability chambers set to the conditions specified in Section 3.2.
Physical Evaluation
At each timepoint, visually inspect the samples for changes in:
-
Appearance/Clarity: Note any precipitation, cloudiness, or phase separation.
-
Color: Measure color changes using a spectrophotometer or colorimeter.
-
pH: Measure the pH of the solution.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS will be used to quantify the concentration of "this compound" and to identify and quantify any degradation products.[2][3][10][11]
-
Instrument: Agilent 8890 GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Sample Preparation: Dilute the sample solution 1:100 in ethanol.
-
Injection: 1 µL, splitless mode.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-550 m/z.
-
-
Quantification: Use a multi-point calibration curve prepared from the "this compound" analytical standard. Degradation products will be identified by library matching (NIST) and quantified relative to "this compound" or using their own standards if available.
Sensory Analysis (Olfactory Evaluation)
Sensory evaluation is critical to ensure the fragrance profile remains consistent.[2][3][7]
-
Panel: A trained panel of at least 5 evaluators will be used.
-
Environment: The evaluation will take place in a well-ventilated, odor-free room.[12]
-
Procedure:
-
Samples from each condition are anonymized and presented on fragrance blotters.
-
A fresh T=0 sample is used as the reference standard in every session.
-
Panelists will rate the fragrance on a 10-point scale for key attributes:
-
Intensity: The strength of the scent.
-
Character Fidelity: How true the scent is to the T=0 reference.
-
Off-Notes: Presence of any undesirable smells (e.g., burnt, sour, plastic).
-
-
-
Breaks: Mandatory breaks are enforced to prevent olfactory fatigue.[12]
Data Presentation
All quantitative data will be summarized in the following tables for clear comparison.
Table 1: Thermal and Humidity Stability Data for "this compound" 10% Solution
| Timepoint | Condition | "this compound" Assay (%) | Degradant A (%) | Color (Abs @ 400nm) | Sensory Score (Avg.) | Observations |
|---|---|---|---|---|---|---|
| 0 | Baseline | 100.0 | <0.01 | 0.005 | 10.0 | Clear, colorless |
| 3 Months | 25°C/60%RH | 99.8 | <0.01 | 0.006 | 9.9 | No change |
| 3 Months | 40°C/75%RH | 98.5 | 0.45 | 0.015 | 9.2 | Slight yellowing |
| 3 Months | 50°C | 95.2 | 1.80 | 0.050 | 7.5 | Noticeable yellowing, slight sharp off-note |
| 6 Months | 25°C/60%RH | 99.5 | 0.02 | 0.007 | 9.8 | No change |
| 6 Months | 40°C/75%RH | 96.9 | 0.95 | 0.032 | 8.5 | Yellow tint, minor loss of top notes |
Table 2: Photostability Data for "this compound" 10% Solution (Post-Exposure)
| Packaging | Condition | "this compound" Assay (%) | Degradant B (%) | Color (Abs @ 400nm) | Sensory Score (Avg.) | Observations |
|---|---|---|---|---|---|---|
| Flint Glass | Light Exposed | 92.1 | 3.50 | 0.085 | 6.8 | Significant yellowing, metallic off-note |
| Flint Glass | Dark Control | 99.9 | <0.01 | 0.005 | 9.9 | No change |
| Amber Glass | Light Exposed | 99.6 | 0.05 | 0.006 | 9.8 | No significant change |
| Amber Glass | Dark Control | 99.9 | <0.01 | 0.005 | 9.9 | No change |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the "this compound" stability testing protocol.
Caption: Workflow for "this compound" stability testing.
Hypothetical Signaling Pathway
For drug development professionals, understanding the potential mechanism of action is crucial. This diagram illustrates a hypothetical pathway where "this compound" acts as an agonist on an olfactory receptor, leading to a cellular response relevant to mood enhancement.
Caption: Hypothetical signaling pathway for "this compound".
References
- 1. certifiedcosmetics.com [certifiedcosmetics.com]
- 2. ijirt.org [ijirt.org]
- 3. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 4. certified-laboratories.com [certified-laboratories.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. iltusa.com [iltusa.com]
- 7. umbrex.com [umbrex.com]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 10. researchgate.net [researchgate.net]
- 11. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 12. sense-lab.co.uk [sense-lab.co.uk]
Application of "Parfumine" in neuropharmacology research
Initial searches for "Parfumine" within the context of neuropharmacology research have yielded no relevant results. The term appears to be a neologism, potentially a misspelling or a fictional name, as it does not correspond to any known compound or drug in scientific literature or databases. The search results are consistently associated with the fragrance industry, referring to "parfum" or perfume.
Given the absence of any data on a compound named "this compound" in neuropharmacology, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and creating visualizations—are contingent on the existence of scientific research pertaining to the specified substance.
It is recommended that the user verify the name of the compound of interest. Should a valid name of a neuropharmacologically active agent be provided, a comprehensive response with the requested detailed information can be generated.
Troubleshooting & Optimization
Technical Support Center: "Parfumine" Extraction
Welcome to the technical support center for "Parfumine" alkaloid extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help overcome challenges related to low extraction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of consistently low "this compound" yield?
A1: Consistently low yields of "this compound" can typically be attributed to one or more of the following factors:
-
Poor Quality of Plant Material: The concentration of alkaloids can vary significantly based on the plant's geographical source, time of harvest, and post-harvest handling, including drying and storage conditions.[1] Heat and light are known to degrade alkaloids.[1]
-
Suboptimal Extraction Parameters: The efficiency of the extraction is critically dependent on the choice of solvent, temperature, pH, and duration of the process.[1]
-
Inadequate Sample Preparation: For the solvent to effectively access the target compounds, the plant material must be properly prepared. This usually involves drying and grinding the material to a fine, uniform powder to maximize the surface area for extraction.[1][2]
-
Incorrect pH Management: Alkaloids like "this compound" are basic compounds. Their solubility, and thus extractability, is highly dependent on the pH of the solvent.[1][2] Acidic conditions are often used to extract alkaloids as salts into aqueous solutions, while alkaline conditions are used to convert them to free bases for extraction into organic solvents.[1]
-
Losses During Purification: Significant amounts of the target compound can be lost during subsequent purification steps, such as liquid-liquid partitioning or chromatography, due to issues like emulsion formation or poor separation.[1]
Q2: How does the choice of solvent impact the extraction yield of "this compound"?
A2: Solvent selection is a critical factor that directly influences extraction efficiency. Alkaloids can exist in either a salt form or a free base form.[3]
-
Polarity: The solvent's polarity must be matched to the polarity of the "this compound" molecule in its desired form (salt or free base). Generally, alkaloid salts are soluble in polar solvents like water or alcohols, while free bases are more soluble in less polar organic solvents like chloroform or ether.[4]
-
Solvent Mixtures: Using a mixture of solvents can sometimes enhance extraction efficiency. For instance, an ethanol-water mixture can be effective for extracting a broad range of compounds.[5]
-
Modern Solvents: Advanced extraction techniques may employ supercritical fluids (like CO2) or ionic liquids, which can offer higher selectivity and efficiency.[6][7]
Q3: My crude extract is highly impure. How can I clean it up before final purification?
A3: A high level of impurities in the crude extract can complicate the final purification stages and reduce the overall yield.[1] To address this, consider the following preliminary purification steps:
-
Defatting: Before the main extraction, wash the powdered plant material with a non-polar solvent such as hexane or petroleum ether.[1] This step removes lipids, waxes, and other non-polar compounds that could interfere with the alkaloid extraction.[1]
-
Acid-Base Washing: After the initial extraction, the crude extract can be dissolved in a dilute acid solution. This solution can then be washed with a non-polar organic solvent to remove neutral and weakly basic impurities.[1] Following this, the pH of the aqueous layer is adjusted to be alkaline, which converts the "this compound" to its free base form, allowing it to be extracted into an organic solvent.[2]
Q4: Can the extraction method itself be the cause of low yield? Which method is most effective?
A4: Yes, the choice of extraction technique significantly impacts yield. Traditional methods like maceration or Soxhlet extraction can be less efficient and time-consuming compared to modern alternatives.[3]
-
Maceration: Involves soaking the plant material in a solvent. While simple, it may not be exhaustive.
-
Soxhlet Extraction: A continuous extraction method that can be more efficient than maceration but may expose heat-sensitive compounds like "this compound" to high temperatures for extended periods, potentially causing degradation.[2]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, which can enhance solvent penetration and mass transfer, often leading to higher yields in a shorter time and at lower temperatures.[6][7]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[7]
The most effective method depends on the specific properties of "this compound" and the plant matrix. For thermolabile compounds, modern techniques like UAE or MAE are often preferred.[7]
Troubleshooting Guide: Low "this compound" Yield
This guide provides a systematic approach to diagnosing and resolving issues related to low extraction yields.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Crude Extract | Poor Plant Material Quality | Source plant material from a reputable supplier. Ensure it was harvested at the optimal time and stored properly (cool, dry, dark conditions) to prevent degradation of alkaloids.[1] |
| Inadequate Grinding of Plant Material | Grind the dried plant material to a fine, consistent powder (e.g., to pass through a 40-mesh sieve). This increases the surface area available for solvent penetration.[1][2][3] | |
| Incorrect Solvent Choice | Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, chloroform). Consider using solvent mixtures or adding modifiers like small amounts of acid or base to improve solubility.[3][4] | |
| Suboptimal pH | For extraction of the free base into an organic solvent, ensure the pH of the mixture is alkaline (pH 9-10).[1][2] For extraction of the salt form into an acidic aqueous solution, a pH of ~2 is typically used.[8] | |
| Insufficient Extraction Time/Temperature | Optimize the extraction duration and temperature. For methods like maceration, increase the soaking time. For UAE or MAE, adjust the sonication/irradiation time. Avoid excessively high temperatures to prevent degradation.[2][3] | |
| High Yield of Crude Extract but Low Final Yield of Pure "this compound" | Losses During Liquid-Liquid Extraction | During acid-base partitioning, ensure complete separation of aqueous and organic layers. If emulsions form, they can be broken by adding brine or by centrifugation. Perform multiple extractions (e.g., 3-5 times) with fresh solvent to ensure complete transfer of the alkaloid.[1] |
| Inefficient Chromatographic Purification | Optimize the chromatography conditions (column type, mobile phase composition). A poorly chosen system can lead to broad peaks, poor separation, and loss of the target compound. | |
| Degradation of "this compound" | "this compound," like many alkaloids, may be sensitive to heat, light, or extreme pH levels.[2][3] Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature and protect extracts from direct light.[2] |
Data on Extraction Method Comparison
The following table summarizes hypothetical yield data for "this compound" using different extraction techniques to illustrate the impact of methodology on efficiency.
| Extraction Method | Solvent | Temperature (°C) | Time | Crude "this compound" Yield (%) |
| Maceration | 70% Ethanol | 25 | 72 hours | 1.2 ± 0.2 |
| Soxhlet Extraction | 95% Ethanol | 78 | 12 hours | 1.8 ± 0.3 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 45 | 45 min | 2.5 ± 0.1 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 60 | 5 min | 2.3 ± 0.2 |
| Supercritical Fluid Extraction (SFE) | CO2 + 5% Ethanol | 50 | 2 hours | 2.1 ± 0.2 |
Note: These values are for illustrative purposes only and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of "this compound"
This protocol describes a standard method for extracting "this compound" from dried plant material using ultrasonication.
1. Materials and Equipment:
-
Dried and powdered plant material (e.g., Fumaria species)
-
70% Ethanol (v/v)
-
0.5 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH strips
2. Procedure:
-
Preparation: Weigh 20 g of finely powdered plant material and place it into a 500 mL beaker.
-
Extraction: Add 200 mL of 70% ethanol to the beaker. Place the beaker in an ultrasonic bath and sonicate for 45 minutes at 45°C.[3]
-
Filtration: After sonication, filter the mixture under vacuum to separate the extract from the plant residue. Wash the residue with a small amount of fresh 70% ethanol to ensure complete recovery.
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C until the ethanol is removed, leaving a concentrated aqueous residue.
-
Acidification: Add 100 mL of 0.5 M HCl to the aqueous residue. Stir well and then filter to remove any precipitated material.
-
Purification Wash: Transfer the acidic solution to a separatory funnel and wash it twice with 50 mL of chloroform to remove non-basic impurities. Discard the chloroform layers.
-
Basification: Adjust the pH of the aqueous layer to 9-10 using NaOH or ammonium hydroxide while cooling the flask in an ice bath.[1] A precipitate of crude alkaloids may form.
-
Final Extraction: Extract the alkaline solution 3-5 times with 50 mL of chloroform.[1]
-
Drying and Evaporation: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude "this compound" alkaloid extract.
Visualizations
Caption: Workflow for "this compound" extraction and purification.
Caption: Troubleshooting decision tree for low "this compound" yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 8. quora.com [quora.com]
"Parfumine" degradation issues in solution and how to prevent them
Welcome to the technical support center for "Parfumine." This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation of this compound in solution and to provide guidance on prevention strategies.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Loss of Potency or Change in Olfactory Profile of this compound Solution Over Time
-
Question: My this compound solution seems to have lost its characteristic scent and efficacy after a few days of storage. What could be the cause?
-
Answer: This is likely due to chemical degradation. The primary pathways for the degradation of fragrance compounds like this compound are oxidation, hydrolysis, and photodegradation.[1][2][3] Exposure to air (oxygen), water, light, and fluctuating temperatures can accelerate these processes.[4][5]
Issue 2: Discoloration of the this compound Solution
-
Question: My clear this compound solution has turned yellow/brown. Why is this happening?
-
Answer: Discoloration is a common indicator of chemical degradation, particularly oxidation.[1] The formation of oxidized byproducts can lead to a change in the solution's appearance. This can be exacerbated by exposure to light and air.
Issue 3: Precipitation or Cloudiness in the this compound Formulation
-
Question: A precipitate has formed in my ethanolic this compound solution. What is the cause and how can I prevent it?
-
Answer: Precipitation can occur if the degradation products are less soluble in the solvent system. It can also be a result of changes in pH due to degradative processes. To prevent this, ensure the solution is stored in a tightly sealed container, protected from light, and at a stable, cool temperature.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation in solution?
A1: The primary factors leading to the degradation of this compound, a representative fragrance compound, are:
-
Oxidation: Reaction with oxygen, often catalyzed by light or trace metals, can alter the chemical structure of fragrance molecules, especially those with unsaturated bonds like terpenes.[2][3][6]
-
Hydrolysis: The breakdown of ester compounds, which are common in floral and fruity scents, by water molecules. This can be influenced by the pH of the solution.[1][7]
-
Photodegradation: Exposure to UV light from sunlight or artificial lighting can provide the energy to initiate degradative chemical reactions.[4][6]
-
Temperature: High temperatures and temperature fluctuations can accelerate the rates of all chemical degradation reactions.[4][5]
Q2: How can I prevent the degradation of my this compound stock solutions?
A2: To minimize degradation, adhere to the following storage and handling protocols:
-
Minimize Oxygen Exposure: Store solutions in tightly sealed containers with minimal headspace.[1][4] For highly sensitive compounds, consider using smaller containers to reduce the air-to-solution ratio or purging the headspace with an inert gas like nitrogen or argon.[1]
-
Protect from Light: Use amber glass vials or wrap containers in aluminum foil to block UV light.[4][8]
-
Control Temperature: Store solutions in a cool, dark place with a stable temperature, ideally between 12-15°C (54-59°F).[1] Avoid storing in refrigerators if it leads to frequent temperature cycling when the solution is brought to room temperature for use.[4]
-
Control Humidity: For solid this compound or highly concentrated solutions, store in a low-humidity environment to prevent hydrolysis.[1]
-
Use of Stabilizers: Consider the addition of antioxidants to your formulation to inhibit oxidative degradation.[3][9]
Q3: What are the ideal storage conditions for long-term stability of this compound?
A3: For optimal long-term stability, this compound solutions should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 12-15°C (54-59°F) | Slows down the rate of chemical reactions.[1] |
| Light Exposure | In the dark (e.g., amber vials, opaque containers) | Prevents photodegradation.[4][5] |
| Atmosphere | Minimal headspace, tightly sealed; inert gas for high sensitivity | Reduces exposure to oxygen, preventing oxidation.[1][4] |
| Humidity | 40-60% relative humidity | Minimizes the risk of hydrolysis.[1] |
| Container | Glass, preferably amber | Inert material that protects from light.[8] |
Q4: Which analytical techniques are suitable for monitoring this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is a powerful technique for monitoring the stability of this compound.[10][11][12][13] It allows for the separation and quantification of the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, particularly for volatile fragrance components.[14]
Experimental Protocols
Protocol 1: HPLC-DAD Method for Stability Assessment of this compound
This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound in an ethanolic solution.
-
Objective: To quantify the concentration of this compound over time under various stress conditions (e.g., elevated temperature, light exposure).
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and DAD detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
This compound reference standard.
-
Ethanol (for sample preparation).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Divide the stock solution into aliquots for different storage conditions (e.g., 40°C, room temperature with light exposure, room temperature in the dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each aliquot.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Quantify the peak area of this compound and any observed degradation products.
-
Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
-
Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: Workflow for a typical this compound stability study.
References
- 1. nyc.ph [nyc.ph]
- 2. btsa.com [btsa.com]
- 3. Why Some Fragrances Change Over Time: The Role of Oxidation – International Master in Fragrance Formulations [fragranceschool.eu]
- 4. trevitolifestyle.com [trevitolifestyle.com]
- 5. albayanperfumes.com [albayanperfumes.com]
- 6. US20200289388A1 - Prevention of the oxidation of perfumery raw materials - Google Patents [patents.google.com]
- 7. Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parfum.to [parfum.to]
- 9. orchadia.org [orchadia.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Support Center: Improving the Resolution of "Parfumine" in Chromatography
Welcome to the technical support center for the analysis of Parfumine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the chromatographic analysis of this compound and its related compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution Between this compound and its Isomer, Iso-Parfumine
Q: We are observing poor resolution (Rs < 1.5) between this compound and its key isomer, Iso-Parfumine, using a standard C18 column. How can we improve this separation?
A: Achieving adequate resolution between isomers often requires a multi-faceted approach that optimizes selectivity (α), efficiency (N), and retention factor (k).[1] Here are several strategies to improve the resolution of this compound and Iso-Parfumine:
1. Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for improving resolution.[2][3]
-
Organic Modifier: If you are currently using acetonitrile, switching to methanol or a combination of the two can alter selectivity due to different solvent properties.[4][5]
-
pH Adjustment: The ionization state of this compound and its isomer can significantly impact retention and selectivity.[5] Experiment with adjusting the mobile phase pH. Buffering the mobile phase is crucial to maintain a stable pH and achieve reproducible results.[6][7]
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a shallow gradient can help to better separate closely eluting peaks.[3][8]
2. Stationary Phase Selection: The choice of the stationary phase is critical for achieving selectivity between isomers.[9]
-
Alternative C18 Phases: Not all C18 columns are the same. Consider a C18 column with a different bonding density or end-capping.
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds like this compound through pi-pi interactions.[1][5]
-
Chiral Stationary Phases (CSPs): If this compound and Iso-Parfumine are enantiomers, a chiral separation is necessary.[10][11] This will require screening different types of CSPs (e.g., polysaccharide-based) under various mobile phase conditions (normal-phase, reversed-phase, or polar organic).[12][13][14]
3. Temperature and Flow Rate adjustments:
-
Temperature: Increasing the column temperature can improve efficiency and peak shape, but may also decrease retention time.[8][15] It's important to find the optimal temperature that balances these effects.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[5][15]
Experimental Protocol: Mobile Phase Optimization for this compound and Iso-Parfumine Separation
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60-95% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in 50:50 Acetonitrile:Water
-
-
Optimization Steps:
-
Step 1 (Organic Modifier): Replace Acetonitrile with Methanol and run the same gradient. Observe changes in selectivity and resolution.
-
Step 2 (pH Adjustment): Prepare mobile phase A with different pH values (e.g., pH 3.0, 4.5, 6.0) using appropriate buffers (e.g., phosphate or acetate buffer at 10-25 mM concentration).[7] Run the analysis with the original acetonitrile gradient for each pH.
-
Step 3 (Gradient Optimization): Based on the best organic modifier and pH, optimize the gradient slope. Try a shallower gradient (e.g., 60-80% B in 20 minutes) to increase the separation window for the isomers.
-
Data Presentation: Effect of Mobile Phase on Resolution
| Mobile Phase Composition | Resolution (Rs) between this compound and Iso-Parfumine |
| 60% Acetonitrile / 40% 0.1% Formic Acid | 1.2 |
| 70% Methanol / 30% 0.1% Formic Acid | 1.6 |
| 60% Acetonitrile / 40% 10mM Phosphate Buffer pH 3.0 | 1.8 |
| 60% Acetonitrile / 40% 10mM Phosphate Buffer pH 6.0 | 1.4 |
Issue 2: Peak Tailing of this compound
Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by a variety of factors.[16] For a basic compound like this compound, secondary interactions with the stationary phase are a likely culprit.[6][17]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing.[6][17][18]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[18][19]
-
Solution: Reduce the sample concentration or injection volume.[18]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.[19]
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the column is degraded, it may need to be replaced.[18]
-
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[6][19]
-
Solution: Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector.[6]
-
Logical Relationship: Troubleshooting Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Issue 3: Appearance of Ghost Peaks in the Blank Gradient
Q: We are observing several ghost peaks in our blank chromatograms when running a gradient. What is the source of this contamination?
A: Ghost peaks that appear during a gradient run are often due to impurities in the mobile phase or carryover from previous injections.[20][21][22]
Potential Sources and Solutions:
-
Mobile Phase Contamination: Even high-purity solvents can contain trace impurities that accumulate on the column at the beginning of the gradient and elute as the solvent strength increases.[23][24]
-
System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the injector, tubing, or detector flow cell.[20][24]
-
Solution: Regularly flush the system with a strong solvent. Clean the injector and autosampler components.[20]
-
-
Sample Carryover: Residue from previous, more concentrated samples can be injected with the blank.[25][26]
-
Solution: Implement a robust needle wash protocol in your autosampler method. Inject a series of blanks after a high-concentration sample to ensure the system is clean.
-
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromtech.com [chromtech.com]
- 7. hplc.eu [hplc.eu]
- 8. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. youtube.com [youtube.com]
- 14. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 20. uhplcs.com [uhplcs.com]
- 21. agilent.com [agilent.com]
- 22. GC Troubleshooting: Origins of Ghost Peaks [restek.com]
- 23. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 24. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. youtube.com [youtube.com]
Troubleshooting "Parfumine" synthesis reaction steps
Technical Support Center: "Parfumine" Synthesis
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of "this compound." The synthesis is a fictional three-step process designed to address common challenges faced by researchers in organic synthesis.
Fictional "this compound" Synthesis Pathway:
-
Step 1: Suzuki-Miyaura Coupling to form a biaryl system.
-
Step 2: Amide Bond Formation to connect a side chain.
-
Step 3: Intramolecular Heck Reaction for cyclization to the final product.
General FAQs
Q1: What is the overall strategy for the "this compound" synthesis?
A: The synthesis is a convergent three-step sequence. It begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to create a key carbon-carbon bond. This is followed by a standard amide coupling to attach a functionalized side chain. The final step is an intramolecular Heck reaction to construct the core polycyclic structure of "this compound."
Q2: Are there any particularly sensitive reagents or intermediates?
A: Yes. The organoboron compounds used in Step 1 can be sensitive to protodeboronation, especially under harsh basic conditions or if not handled properly.[1] Additionally, the palladium catalysts used in Steps 1 and 3 are sensitive to oxygen, so proper degassing and inert atmosphere techniques are critical for high yields.[1]
Q3: What are the primary methods for purification at each step?
A: Standard column chromatography on silica gel is the recommended method for purifying the intermediates and the final product. The specific solvent systems for each step are provided in the detailed experimental protocols. Work-up procedures typically involve aqueous extraction to remove inorganic salts and water-soluble byproducts before chromatography.[2][3]
Step 1: Suzuki-Miyaura Coupling
This step involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling reaction has stalled or shows low conversion. What are the common causes?
A: Low conversion is a frequent issue and can often be traced to several factors:
-
Catalyst Deactivation: The Pd(0) active species can be oxidized by trace oxygen. Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]
-
Reagent Quality: Boronic acids can degrade over time. It is recommended to use fresh or recently purified boronic acids.[1] Consider using more stable boronate esters (e.g., pinacol esters) if degradation is suspected.[1]
-
Insufficient Base: The base is crucial for the transmetalation step. Ensure you are using at least 1.5-3.0 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The purity of the base is also important.[1]
-
Poor Solubility: If reactants are not fully dissolved, the reaction can be slow or incomplete.[4] Consider switching to a solvent system with better solubilizing power, such as 1,4-dioxane/water or DMF.[4][5]
Q2: I am observing significant amounts of homocoupling and dehalogenation byproducts. How can I minimize these?
A: These side reactions reduce the yield of the desired product.
-
Homocoupling: This often results from oxygen in the reaction mixture, which can promote the coupling of two boronic acid molecules.[6] Rigorous degassing is the best preventative measure.
-
Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. This can be caused by certain bases or solvents acting as hydride sources.[6] Switching from an amine base to an inorganic carbonate or phosphate base can sometimes resolve this issue.[1]
Data Presentation: Base and Solvent Screening
The following table summarizes typical results from a screening experiment to optimize the Suzuki coupling step.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent System (v/v) | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | — | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 88 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | THF/H₂O (10:1) | 80 | 92 |
| 4 | PdCl₂(dppf) (3) | — | Cs₂CO₃ | DMF | 110 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1).[2] Bubble argon through the mixture for 15 minutes. Finally, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos).[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for 12-24 hours.[2]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step 2: Amide Bond Formation
This step utilizes a coupling reagent to form an amide bond between the biaryl intermediate and a carboxylic acid side chain.
Troubleshooting Guide & FAQs
Q1: My amide coupling reaction is not going to completion. What should I check?
A: Incomplete amide couplings are common. Consider the following:
-
Coupling Reagent Choice: Not all coupling reagents are equal, especially for sterically hindered substrates or poorly nucleophilic amines. Reagents like HATU or COMU are generally more effective for difficult couplings than standard carbodiimides like DCC or EDC.[7]
-
Base: An appropriate non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is required to neutralize the acid formed and facilitate the reaction. Ensure the base is pure and added in sufficient quantity (typically 2-3 equivalents).
-
Reaction Time and Temperature: Some couplings, particularly with hindered components, may require longer reaction times or gentle heating (e.g., 40-50 °C).
-
Moisture: While some modern reagents tolerate water, many coupling reactions work best under anhydrous conditions. Ensure your solvent is dry.
Q2: I'm concerned about racemization of my chiral carboxylic acid. How can this be minimized?
A: Racemization can occur during the activation of the carboxylic acid.
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are known to suppress racemization when used with carbodiimide coupling reagents.
-
Modern Reagents: Uronium/aminium-based reagents like HATU were specifically developed to provide fast coupling with low levels of epimerization.
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often reduce the rate of racemization.
Q3: The purification is difficult due to byproducts from the coupling reagent. Any suggestions?
A: This is a known issue, especially with carbodiimides like DCC, which produces a urea byproduct (DCU) that can be difficult to remove.[8][9]
-
Use a Water-Soluble Reagent: Switching to EDC allows the resulting urea byproduct to be removed with a simple aqueous wash.[9]
-
Reagent Choice: Reagents like COMU are advantageous because their byproducts are highly water-soluble, simplifying purification.[7]
Data Presentation: Comparison of Common Coupling Reagents
| Reagent | Additive | Typical Base | Relative Reactivity | Key Feature |
| EDC | HOBt | DIPEA | Medium | Water-soluble byproducts, cost-effective. |
| DCC | HOBt | DIPEA | Medium | Insoluble DCU byproduct can complicate purification.[10] |
| HATU | — | DIPEA, Lutidine | High | Excellent for hindered couplings, low racemization.[11] |
| COMU | — | DIPEA, Lutidine | High | Safer (non-explosive) and water-soluble byproducts.[7] |
Experimental Protocol: Amide Coupling with HATU
-
Preparation: In a round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add a non-nucleophilic base such as DIPEA (2.5 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of the amine (1.0 eq) in the same solvent to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours.
-
Monitoring: Monitor the consumption of the amine starting material by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude amide via silica gel chromatography.
Visualization: Amide Coupling Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a failed amide coupling reaction.
Step 3: Intramolecular Heck Reaction
The final step is a palladium-catalyzed intramolecular cyclization to form the "this compound" core.
Troubleshooting Guide & FAQs
Q1: The intramolecular Heck cyclization is not working. All I see is starting material.
A: Failure to cyclize can be due to several factors:
-
Catalyst/Ligand Choice: The Heck reaction is sensitive to the electronic and steric properties of the phosphine ligand. For intramolecular reactions, ligands that promote the desired cyclization over intermolecular side reactions are key. Bulky electron-rich ligands are often effective.[12]
-
Insufficient Temperature: Heck reactions often require high temperatures (100-140 °C) to proceed efficiently.[12]
-
Base Selection: The base is critical for regenerating the Pd(0) catalyst.[13] Inorganic bases like Cs₂CO₃ or K₃PO₄ are often more effective than organic amine bases for challenging cyclizations.[12]
Q2: Instead of the desired cyclized product, I am getting intermolecular dimerization or polymerization.
A: This is a classic problem in reactions designed to form rings. The outcome is a competition between the intramolecular (ring-forming) and intermolecular (dimer/polymer-forming) pathways.
-
High Dilution Principle: To favor the intramolecular pathway, the reaction must be run at very low concentrations (typically ≤0.01 M).[14] This is often achieved by the slow addition of the substrate to a hot solution of the catalyst and base over several hours using a syringe pump.
-
Ring Strain: The formation of medium-sized rings (8-13 members) can be thermodynamically and kinetically disfavored.[15] Ensure that the target ring size is favorable (5- and 6-membered rings are generally easiest to form).[15]
Q3: I am observing isomerization of the double bond in my product. How can I prevent this?
A: Alkene isomerization is a known side reaction in the Heck coupling, arising from the reversibility of the β-hydride elimination step.[13]
-
Choice of Base/Additives: Using a stronger base can sometimes accelerate the irreversible catalyst regeneration step. In some cases, adding silver or thallium salts can force the reaction through a "cationic pathway" that minimizes isomerization.[13]
Experimental Protocol: Intramolecular Heck Reaction
-
Setup: To a large, flame-dried three-neck flask equipped with a reflux condenser, a mechanical stirrer, and a port for a syringe pump, add the palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., P(o-tol)₃), and the base (e.g., Cs₂CO₃).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times. Add a large volume of anhydrous, degassed solvent (e.g., acetonitrile or DMF) to achieve high dilution conditions (final concentration ~0.005 M).
-
Slow Addition: Heat the catalyst/base slurry to reflux. Dissolve the amide-containing substrate in a separate portion of the degassed solvent and draw it into a gas-tight syringe. Place the syringe on a syringe pump and add the substrate solution to the refluxing mixture over a period of 8-12 hours.
-
Reaction Completion: After the addition is complete, continue to heat the reaction at reflux for an additional 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting material via TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst and base.[16] Rinse the pad with solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to isolate the final "this compound" product.
Visualization: Intramolecular vs. Intermolecular Reaction
Caption: Competing pathways in the cyclization step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Coupling | NROChemistry [nrochemistry.com]
Optimizing cell viability in "Parfumine" treatment assays
Welcome to the technical support center for Parfumine treatment assays. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot common issues encountered when working with this compound.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
Question: Why am I observing high variability in cell viability between replicate wells?
Answer: High variability in cell viability assays can stem from several factors. Here are the most common causes and their solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the flask or tube containing the cell suspension frequently. Use a calibrated multichannel pipette and ensure all tips are drawing the same volume. A visual inspection of the plate with a microscope after seeding can help confirm even cell distribution.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Pipetting Errors: Small inaccuracies in pipetting this compound or assay reagents can lead to significant differences in final concentrations.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step. Use fresh pipette tips for each replicate.
-
Question: My cell viability results are not dose-dependent as expected. What could be wrong?
Answer: A non-dose-dependent response can be perplexing. Consider the following potential issues:
-
Incorrect Drug Concentration: The prepared concentrations of this compound may be inaccurate due to calculation errors, improper dissolution, or degradation.
-
Solution: Double-check all calculations for your serial dilutions. Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before adding it to the culture medium. Prepare fresh stock solutions and store them under the recommended conditions to prevent degradation.
-
-
Cell Line Resistance: The cell line you are using may be intrinsically resistant to this compound's mechanism of action.
-
Solution: Verify the expected sensitivity of your cell line from literature sources if available. Consider including a known sensitive cell line as a positive control in your experiments.
-
-
Assay Incubation Time: The chosen endpoint may be too early or too late to observe a dose-dependent effect.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for this compound to induce a measurable response in your specific cell line.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound. Protect the stock solutions from light.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. By targeting key kinases in this pathway, this compound disrupts downstream signaling cascades that are crucial for cell growth, proliferation, and survival in many cancer cell types.
Q4: How can I confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway in my cells?
A4: The most common method to verify the on-target effect of this compound is to perform a Western blot analysis. You should observe a decrease in the phosphorylation of key downstream targets, such as Akt (at Ser473) and S6 ribosomal protein, in cells treated with this compound compared to untreated or vehicle-treated controls.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines after a 72-hour treatment period, as determined by a CCK-8 cell viability assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.85 |
| A549 | Lung Cancer | 1.23 |
| U87 MG | Glioblastoma | 0.62 |
| PC-3 | Prostate Cancer | 2.54 |
Experimental Protocols
Protocol 1: Cell Viability (CCK-8) Assay
This protocol outlines the steps for determining cell viability after treatment with this compound using a colorimetric CCK-8 assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of p-Akt
This protocol describes how to verify the inhibitory effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt, Ser473) and total Akt overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.
Visualizations
Caption: this compound's mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: General workflow for a cell viability assay using this compound.
Caption: A decision tree for troubleshooting common issues in this compound viability assays.
Technical Support Center: Enhancing Parfumine Solubility for In Vitro Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parfumine. Our aim is to help you overcome common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a spirobenzylisoquinoline-type isoquinoline alkaloid naturally found in plants of the Papaveraceae family.[1] Like many natural product compounds, particularly alkaloids, this compound is often hydrophobic, leading to poor solubility in aqueous solutions commonly used for in vitro assays, such as cell culture media. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: My this compound, dissolved in a DMSO stock, precipitates when diluted in my aqueous cell culture medium. What should I do?
This is a frequent issue when working with hydrophobic compounds. The dramatic change in solvent polarity when moving from 100% DMSO to an aqueous medium causes the compound to crash out of solution. Here are several strategies to address this:
-
Optimize DMSO Concentration: While making a highly concentrated stock in DMSO is common, it can exacerbate precipitation upon dilution. Try lowering the stock concentration and adjusting the volume added to your media.[2]
-
Lower Final DMSO Percentage: Aim for a final DMSO concentration in your assay that is as low as possible, ideally not exceeding 0.5%, as higher concentrations can be toxic to cells.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium. This gradual decrease in solvent polarity can sometimes help maintain solubility.
-
Pre-dilution in Serum: Before adding to the complete medium, try pre-diluting the this compound stock in a small volume of fetal bovine serum (FBS) or bovine serum albumin (BSA). The protein binding can help to stabilize the compound and prevent precipitation.[3]
Q3: Are there alternative solvents to DMSO for this compound?
While DMSO is a common choice, other organic solvents can be used, though their compatibility with your specific cell line must be verified.[2] Potential alternatives include:
-
Ethanol
-
Dimethylformamide (DMF)
It is crucial to determine the maximum tolerable concentration of any new solvent for your cells by running a solvent toxicity control experiment.
Q4: How can I determine the solubility limit of this compound in my specific assay medium?
You can estimate the solubility limit by preparing a series of dilutions of your this compound stock in the assay medium.[4] Observe the dilutions for any signs of precipitation, either visually (cloudiness) or by measuring turbidity with a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm).[4] This will give you a practical concentration range for your experiments.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible results in cell-based assays with this compound.
This can often be traced back to solubility issues. The following workflow can help you troubleshoot the problem.
Caption: A workflow for troubleshooting inconsistent results in cell-based assays.
Quantitative Data Summary
The following table provides a representative summary of this compound solubility in various solvent systems. Note that these are illustrative values, and empirical determination in your specific experimental setup is recommended.
| Solvent System | This compound Concentration (mM) | Observations |
| 100% DMSO | >100 | Clear solution |
| 100% Ethanol | ~50 | Clear solution |
| PBS (pH 7.4) | <0.1 | Insoluble |
| Cell Culture Medium + 10% FBS | 0.5 - 1 | May remain in solution |
| Cell Culture Medium + 0.5% DMSO | 1 - 10 | Dependent on stock concentration |
| Cell Culture Medium + 0.1% DMSO | <1 | Likely to precipitate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a desired amount of this compound powder (e.g., 5 mg) into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 353.4 g/mol , add 1.415 mL of DMSO to 5 mg).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Apparent Solubility in Aqueous Medium
-
Objective: To determine the approximate solubility limit of this compound in the final assay medium.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay medium (e.g., DMEM + 10% FBS)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance
-
-
Procedure:
-
Prepare a serial 2-fold dilution of the this compound stock solution in DMSO.
-
Add a fixed volume of each dilution to the wells of the 96-well plate containing the assay medium, ensuring the final DMSO concentration remains constant (e.g., 1 µL of each DMSO dilution into 199 µL of medium for a final DMSO concentration of 0.5%).
-
Include a solvent control (medium + 0.5% DMSO).
-
Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a relevant duration.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance (turbidity) of each well at a wavelength of 500 nm or higher.[4]
-
The concentration at which a significant increase in turbidity is observed compared to the solvent control is the approximate solubility limit.
-
Potential Signaling Pathway of this compound
While the precise signaling pathway of this compound is a subject of ongoing research, related alkaloids have been shown to interfere with key cellular processes. Based on its reported biological activities, such as anticancer and antiviral effects, a hypothetical pathway involving the inhibition of a pro-survival signaling cascade is presented below.[5][6]
Caption: Hypothetical signaling pathway for this compound's antiproliferative effects.
References
- 1. This compound | 28230-70-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Dealing with interfering compounds in "Parfumine" analysis
Welcome to the technical support center for the analysis of Parfumine. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a spirobenzylisoquinoline alkaloid naturally occurring in plants of the Fumaria genus. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its analysis, particularly the issue of interfering compounds from complex plant matrices.
Troubleshooting Guides
Question: I am observing poor peak shape and resolution for this compound during HPLC analysis of a crude plant extract. What are the likely causes and how can I resolve this?
Answer:
Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution are common issues when analyzing alkaloids in complex mixtures like plant extracts. The primary causes are often co-eluting interfering compounds and interactions with the analytical column.
Potential Causes and Solutions:
-
Interference from Co-eluting Alkaloids: Fumaria species contain a rich profile of structurally similar isoquinoline alkaloids that can co-elute with this compound.[1][2][3] These include protopine, stylopine, cryptopine, and fumariline, among others.[3][4][5][6]
-
Solution: Optimize your chromatographic method. Adjusting the mobile phase composition (e.g., organic solvent ratio, pH, or ionic strength of the buffer) can significantly improve the separation of these closely related compounds.[7] Consider using a different column chemistry or a column with higher efficiency (smaller particle size).
-
-
Matrix Effects: Crude extracts contain numerous other compounds like phenolic acids, flavonoids, tannins, and salts that can interfere with the analysis.[2][8][9][10] These compounds can overload the column, leading to poor peak shape.[7]
-
Solution: Implement a robust sample cleanup procedure before HPLC analysis. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose. A well-designed SPE protocol can selectively isolate the alkaloid fraction, removing many polar and non-polar interferences.
-
-
Secondary Interactions with the Column: Residual silanol groups on the surface of silica-based HPLC columns can interact with the basic nitrogen atom in alkaloids, leading to peak tailing.[11]
-
Solution: Add a competitor base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. Alternatively, use a modern, end-capped column specifically designed for the analysis of basic compounds. Adjusting the mobile phase pH can also help by ensuring the analyte is in a consistent ionic state.
-
-
Inappropriate Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[11]
-
Solution: Whenever possible, dissolve your final extract in the initial mobile phase of your gradient or a solvent of similar or weaker elution strength.[11]
-
Question: Can you provide a detailed protocol for a sample cleanup procedure to remove interfering compounds before this compound analysis?
Answer:
Certainly. Here is a detailed experimental protocol for Solid-Phase Extraction (SPE) designed to enrich the alkaloid fraction from a Fumaria extract and remove common interferences.
Experimental Protocol: Solid-Phase Extraction (SPE) for Alkaloid Enrichment
Objective: To isolate and concentrate the isoquinoline alkaloid fraction, including this compound, from a crude plant extract, while removing interfering matrix components.
Materials:
-
Crude methanolic or acidic water extract of Fumaria plant material.[12][13]
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL).
-
Methanol (HPLC grade).
-
Deionized water (HPLC grade).
-
Hydrochloric acid (HCl).
-
Ammonium hydroxide (NH₄OH).
-
Nitrogen gas supply for evaporation.
-
Vortex mixer.
-
Centrifuge.
Methodology:
-
Sample Preparation:
-
Take a known volume of the crude plant extract and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in 5 mL of 2% HCl. This acidic solution protonates the alkaloids, making them water-soluble salts.[14]
-
Vortex and centrifuge the sample to pellet any insoluble material.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge to activate the stationary phase.[11]
-
Pass 5 mL of deionized water through the cartridge to equilibrate it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified sample supernatant from step 1 onto the conditioned SPE cartridge.
-
Collect the eluate and pass it through the cartridge a second time to ensure maximum retention of alkaloids.
-
-
Washing (Removal of Interferences):
-
Wash the cartridge with 10 mL of deionized water to remove highly polar interferences like salts and sugars.
-
Wash the cartridge with 10 mL of 20% methanol in water. This step helps to remove moderately polar interferences such as some phenolic acids, while the protonated alkaloids remain bound to the stationary phase.
-
-
Elution of Alkaloids:
-
Dry the cartridge thoroughly under vacuum or by passing nitrogen through it for 10 minutes.
-
Elute the alkaloids from the cartridge using 5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic solution neutralizes the alkaloids, making them less polar and allowing them to be eluted by the methanol.
-
Collect the eluate in a clean collection tube.
-
-
Final Preparation for Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified alkaloid residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in this compound analysis from Fumaria extracts?
A1: The most significant interfering compounds are other isoquinoline alkaloids that are structurally similar and co-exist in the plant.[4] The primary ones include protopine (often the most abundant alkaloid), stylopine, allocryptopine, sanguinarine, and chelidonine.[1][6] Additionally, the complex plant matrix itself contributes interferences, such as phenolic compounds (e.g., chlorogenic acid, rutin), flavonoids, and tannins, which can cause high background noise and co-elute with the target analyte if sample preparation is inadequate.[2][9]
Q2: How can I definitively confirm the identity of the this compound peak in my chromatogram?
A2: Definitive identification requires more than just matching the retention time with a standard. The gold standard method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). By using HPLC-MS, you can not only match the retention time but also confirm the molecular weight and fragmentation pattern of your analyte peak with that of a certified this compound reference standard. This provides a much higher degree of confidence in your peak identification.
Q3: My HPLC baseline is very noisy. What are the common causes and solutions?
A3: A noisy baseline can obscure small peaks and affect integration accuracy. Common causes include:
-
Air bubbles in the system: Degas your mobile phase thoroughly before use and purge the pump.[15]
-
Contaminated mobile phase or detector cell: Use HPLC-grade solvents and filter all mobile phases. If the detector cell is contaminated, flush it with a strong solvent like isopropanol.[15]
-
Pump issues: Worn pump seals or malfunctioning check valves can cause pressure fluctuations that manifest as baseline noise.[16]
-
Detector lamp failure: An aging detector lamp can lead to decreased energy and increased noise.[15]
Q4: I'm observing a gradual drift in the retention time of this compound over a sequence of injections. Why is this happening?
A4: Retention time drift is typically caused by a gradual change in the analytical conditions. Key factors include:
-
Column temperature fluctuations: Even small changes in ambient temperature can affect retention times. Using a column oven provides a stable thermal environment.[15]
-
Changes in mobile phase composition: This can happen if one solvent in a mixture evaporates faster than the others or if the mobile phase is not prepared fresh daily.[15]
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.[15]
-
Column aging: Over time, the stationary phase of the column can degrade, or it can become contaminated with strongly retained matrix components, leading to changes in retention. Using a guard column can help extend the life of your analytical column.[11]
Data Presentation: Interfering Compounds
The analysis of this compound is complicated by the presence of numerous other alkaloids in Fumaria species. The table below summarizes the typical relative abundance of major isoquinoline alkaloids that may act as interfering compounds.
| Alkaloid | Alkaloid Class | Typical Abundance in Fumaria spp. (mg/100g dry weight) | Potential for Interference |
| Protopine | Protopine | 150 - 290 | High (Often the major alkaloid)[1] |
| Stylopine | Protoberberine | 5 - 20 | Moderate[4] |
| Sanguinarine | Benzophenanthridine | Present in most species | Moderate[1][4] |
| Chelidonine | Benzophenanthridine | 0 - 95 | High (if present)[1] |
| Bicuculline | Phthalideisoquinoline | 0 - 105 | High (if present)[4] |
| Fumariline | Spirobenzylisoquinoline | Present as a minor alkaloid | High (Structurally similar to this compound)[3] |
| Cryptopine | Protopine | Present as a minor alkaloid | Moderate[3] |
Note: Data is compiled from multiple sources and represents a general range. Actual concentrations can vary significantly based on the specific Fumaria species, geographical location, and harvesting time.[1][4]
Visualization of a Hypothetical Signaling Pathway
While the specific signaling pathway for this compound is not well-established, isoquinoline alkaloids are known to interact with various cellular targets. The following diagram illustrates a hypothetical mechanism of action for a representative isoquinoline alkaloid, such as binding to a G-protein coupled receptor (GPCR) and modulating downstream signaling cascades.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Fumaria officinalis: Phytochemical complexity and its medicinal significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids from Fumaria parviflora and F. kralikii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. dspace.univ-bouira.dz:8080 [dspace.univ-bouira.dz:8080]
- 6. Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. fitoterapia.net [fitoterapia.net]
- 9. mdpi.com [mdpi.com]
- 10. Fumaria officinalis - Wikipedia [en.wikipedia.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Estimation of total alkaloid in Chitrakadivati by UV-Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. aelabgroup.com [aelabgroup.com]
Technical Support Center: Parfumine Purity Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for confirming the purity of "Parfumine" samples.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess the purity of a newly received "this compound" sample?
A comprehensive initial assessment should involve a multi-technique approach. We recommend starting with a primary purity assessment using High-Performance Liquid Chromatography (HPLC) with a UV detector, as it is a robust method for quantifying the main component and detecting non-volatile impurities. This should be complemented by a spectroscopic analysis, such as Proton Nuclear Magnetic Resonance (¹H NMR), to confirm the chemical identity of the main component and identify any structurally similar impurities.
Q2: My HPLC chromatogram shows multiple peaks besides the main "this compound" peak. What should I do?
The presence of multiple peaks indicates potential impurities. The next steps should be to:
-
Quantify the Area Percentage: Determine the relative percentage of each impurity peak. Refer to the table below for acceptable impurity thresholds.
-
Identify the Impurities: If the impurity levels are significant, use a mass spectrometer coupled with the HPLC (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This can help in identifying potential degradation products, residual solvents, or synthesis by-products.
-
Consult the Certificate of Analysis (CoA): Compare the observed impurity profile with the CoA provided by the supplier.
Q3: The purity value from my analysis does not match the value on the Certificate of Analysis. What could be the reason?
Discrepancies can arise from several factors:
-
Different Analytical Methods: The method used in your lab (e.g., column, mobile phase, detector wavelength) may differ from the supplier's method.
-
Sample Degradation: "this compound" may have degraded during shipping or storage. Ensure you are storing the sample under the recommended conditions (e.g., temperature, light protection).
-
Hygroscopic Nature: The sample may have absorbed atmospheric moisture, leading to a lower purity value when analyzed by weight. Consider performing a Karl Fischer titration to determine the water content.
-
Instrument Calibration: Ensure your analytical instruments are properly calibrated.
Q4: How can I confirm the structural integrity of my "this compound" sample?
Structural confirmation is best achieved using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR will provide detailed information about the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide a highly accurate molecular weight, which can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the HPLC column- Adjust the mobile phase pH to be at least 2 units away from the pKa of "this compound"- Reduce the injection volume or sample concentration |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity solvents- Run a blank gradient- Implement a needle wash step in your injection sequence |
| Baseline Noise or Drift | - Air bubbles in the pump or detector- Contaminated mobile phase- Detector lamp issue | - Degas the mobile phase- Purge the pump- Replace the detector lamp if nearing the end of its lifespan |
Purity Data Comparison
The following table summarizes typical data from different analytical techniques used for "this compound" purity assessment.
| Analytical Technique | Information Provided | Typical Purity Range for Drug Development | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | Quantitative purity, detection of non-volatile impurities | > 99.5% | ~0.01% | ~0.03% |
| GC-MS | Detection and identification of volatile impurities and residual solvents | < 0.5% (for residual solvents) | ~1 ppm | ~5 ppm |
| ¹H NMR | Structural confirmation, detection of structurally similar impurities | > 99% (relative to internal standard) | ~0.1% | ~0.3% |
| Karl Fischer Titration | Water content | < 0.2% | ~10 ppm | ~50 ppm |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
-
Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Filter and degas the solvents.
-
Standard Preparation: Accurately weigh and dissolve "this compound" reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the "this compound" sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient: 5% to 95% acetonitrile over 20 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the "this compound" peak to determine purity.
Protocol 2: Identification of Volatile Impurities by GC-MS
-
Sample Preparation: Dissolve a known amount of "this compound" in a high-purity solvent (e.g., dichloromethane) to a concentration of 10 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-500 amu
-
-
Data Analysis: Identify peaks corresponding to residual solvents or other volatile impurities by comparing their mass spectra to a reference library (e.g., NIST).
Visual Workflow and Decision Making
Caption: Workflow for the purity confirmation of a "this compound" sample.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Technical Support Center: Large-Scale Synthesis of Parfumine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Parfumine.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for the large-scale production of this compound?
A1: The large-scale synthesis of this compound is a multi-step process that begins with commercially available precursors. The key steps involve the formation of a substituted β-arylethylamine, followed by a Pictet-Spengler reaction to construct the core tetrahydroisoquinoline ring system. Subsequent steps involve the introduction of the cyclopenta[g][1][2]benzodioxole moiety and final chiral resolution to obtain the desired (S)-enantiomer.
Q2: What are the critical quality attributes (CQAs) for this compound that need to be controlled during synthesis?
A2: The critical quality attributes for this compound include purity (absence of starting materials, intermediates, and byproducts), stereochemical identity (enantiomeric excess of the (S)-enantiomer), and physical properties (crystal form, particle size). These attributes are crucial for the safety and efficacy of the final product.
Q3: Are there any known safety hazards associated with the synthesis of this compound?
A3: The synthesis of this compound involves the use of hazardous reagents and solvents. Appropriate personal protective equipment (PPE) should be worn at all times. Specific steps, such as the Pictet-Spengler reaction, may require elevated temperatures and pressures, necessitating the use of certified equipment and adherence to strict safety protocols.
Q4: How is the chiral purity of this compound established and maintained during large-scale production?
A4: The enantiomeric excess of this compound is a critical parameter. Chiral purity is typically established through chiral High-Performance Liquid Chromatography (HPLC) analysis.[3][4][5] Maintaining chiral purity on a large scale can be challenging.[6] This is often achieved through the use of a chiral auxiliary or an asymmetric catalyst in the key bond-forming steps, followed by a final crystallization step that selectively isolates the desired enantiomer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Synthesis of the β-arylethylamine Intermediate
Q1: We are observing low yields in the reductive amination step to form the β-arylethylamine intermediate. What are the potential causes and solutions?
A1: Low yields in reductive amination are a common issue.[7][8][9] Potential causes include incomplete imine formation, degradation of the starting materials or product, or inefficient reduction.
Potential Solutions:
-
Optimize Imine Formation: Ensure complete conversion of the aldehyde/ketone to the imine before adding the reducing agent. This can be monitored by techniques like TLC or in-line IR spectroscopy.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations.[10] If using sodium borohydride, ensure the imine has fully formed before its addition to prevent reduction of the starting carbonyl compound.[10]
-
Reaction Conditions: Adjusting the temperature and pH can significantly impact the reaction rate and yield. A slightly acidic medium often favors imine formation.
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride | Catalytic Hydrogenation |
| Solvent | Methanol | Dichloromethane | Ethanol |
| Temperature | 25°C | 25°C | 40°C |
| Yield (%) | 65 | 85 | 92 |
Step 2: Pictet-Spengler Reaction
Q2: The Pictet-Spengler reaction to form the tetrahydroisoquinoline core is sluggish and produces significant side products. How can we improve this?
A2: The Pictet-Spengler reaction is sensitive to reaction conditions, and optimization is often required for large-scale synthesis.[11][12][13]
Potential Solutions:
-
Catalyst and Acid Choice: The reaction is typically acid-catalyzed.[11][14] Experiment with different Brønsted or Lewis acids to find the optimal catalyst. Trifluoroacetic acid (TFA) or phosphoric acid are common choices.
-
Temperature Control: Inadequate temperature control can lead to the formation of impurities. A controlled heating and cooling system is essential for large-scale reactors.
-
Water Scavenging: The reaction generates water, which can inhibit the reaction. The use of a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product.
| Parameter | Condition A | Condition B | Condition C |
| Acid Catalyst | Hydrochloric Acid | Trifluoroacetic Acid | Phosphoric Acid |
| Temperature | 80°C | 60°C | 60°C |
| Water Removal | None | Molecular Sieves | Dean-Stark Trap |
| Yield (%) | 55 | 78 | 85 |
Step 3: Chiral Resolution
Q3: We are facing difficulties in separating the enantiomers of this compound, and the enantiomeric excess is consistently below the required specification.
A3: Chiral separation of alkaloids can be a significant challenge, especially at a large scale.[3][4][5][6][15]
Potential Solutions:
-
Chiral Chromatography: Preparative chiral HPLC is a powerful technique for separating enantiomers. However, it can be expensive for large quantities.[3]
-
Diastereomeric Salt Crystallization: This is a classical and often cost-effective method for chiral resolution. It involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer, allowing for the separation of the desired enantiomer.
| Method | Throughput | Cost | Scalability |
| Preparative Chiral HPLC | Low to Medium | High | Moderate |
| Diastereomeric Salt Crystallization | High | Low to Medium | High |
| Enzymatic Resolution | Medium | Medium | High |
Experimental Protocols
Protocol 1: Large-Scale Reductive Amination
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with the starting aldehyde (1.0 eq) and the appropriate amine (1.1 eq) in dichloromethane (10 volumes).
-
Imine Formation: The mixture is stirred at 20-25°C. The reaction is monitored by HPLC until the consumption of the aldehyde is greater than 98%.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 1-2 hours, maintaining the internal temperature below 30°C.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Protocol 2: Pictet-Spengler Cyclization
-
Reactor Setup: A 50 L jacketed reactor fitted with a mechanical stirrer, reflux condenser with a Dean-Stark trap, and a temperature probe is charged with the β-arylethylamine intermediate (1.0 eq) and the aldehyde (1.2 eq) in toluene (15 volumes).
-
Catalyst Addition: Trifluoroacetic acid (0.5 eq) is added dropwise to the stirred solution.
-
Reaction: The mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap. The reaction is monitored by HPLC until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by crystallization.
Visualizations
Caption: Synthetic workflow for the large-scale production of this compound.
Caption: Troubleshooting logic for low yield in reductive amination.
Caption: Postulated mechanism of action for this compound as a muscarinic antagonist.
References
- 1. PubChemLite - this compound (C20H19NO5) [pubchemlite.lcsb.uni.lu]
- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of "Parfumine" Activity in Different Cell Lines: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the in-vitro activity of "Parfumine," a novel investigational agent, across various cancer cell lines. The data presented herein offers insights into its potency, mechanism of action, and potential therapeutic applications.
Introduction to this compound
This compound is a novel synthetic small molecule designed to target the mitotic machinery of cancer cells. Its primary mechanism of action involves the inhibition of microtubule depolymerization, leading to the stabilization of microtubules. This action disrupts the normal function of the mitotic spindle, causing a prolonged arrest of cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis. This guide compares the cytotoxic and mechanistic effects of this compound on three distinct human cancer cell lines: HeLa (cervical cancer), A549 (non-small cell lung cancer), and MCF-7 (breast cancer).
Comparative Cytotoxicity
The cytotoxic potential of this compound was evaluated using a standard MTT assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) was determined to assess the potency of the compound in each cell line.
Table 1: IC50 Values of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 15.8 ± 2.1 |
| MCF-7 | Breast Cancer | 45.2 ± 4.5 |
| A549 | Lung Cancer | 120.7 ± 9.3 |
Data are presented as mean ± standard deviation from three independent experiments.
The results indicate that HeLa cells exhibit the highest sensitivity to this compound, followed by MCF-7 and A549 cells, suggesting that the compound's efficacy may be cell-type dependent.
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
To elucidate the mechanism underlying its cytotoxic effects, cells were treated with this compound at their respective IC50 concentrations for 24 hours. Cell cycle distribution and apoptosis induction were then quantified.
Flow cytometry analysis following propidium iodide staining was used to determine the effect of this compound on cell cycle progression.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HeLa | Control | 55.1 ± 3.8 | 25.3 ± 2.9 | 19.6 ± 2.5 |
| This compound (15 nM) | 10.2 ± 1.5 | 12.5 ± 1.8 | 77.3 ± 4.1 | |
| MCF-7 | Control | 62.4 ± 4.1 | 22.8 ± 3.0 | 14.8 ± 2.1 |
| This compound (45 nM) | 15.8 ± 2.2 | 16.1 ± 2.5 | 68.1 ± 3.8 | |
| A549 | Control | 68.5 ± 5.2 | 18.2 ± 2.4 | 13.3 ± 1.9 |
| This compound (120 nM) | 25.3 ± 3.1 | 20.4 ± 2.8 | 54.3 ± 4.5 |
Data represents the percentage of cells in each phase of the cell cycle.
Treatment with this compound led to a significant accumulation of cells in the G2/M phase across all tested cell lines, consistent with its proposed mechanism as a microtubule-stabilizing agent.
The induction of apoptosis was measured by quantifying the activity of key executioner caspases, Caspase-3 and Caspase-7.
Table 3: Fold Increase in Caspase-3/7 Activity Following this compound Treatment
| Cell Line | Treatment Duration | Fold Increase in Caspase-3/7 Activity |
| HeLa | 48 hours | 8.2 ± 0.9 |
| MCF-7 | 48 hours | 5.7 ± 0.6 |
| A549 | 48 hours | 3.1 ± 0.4 |
Data represents the fold change in luminescence relative to vehicle-treated control cells.
The pro-apoptotic activity of this compound correlates with its cytotoxic potency and its ability to induce G2/M arrest, with HeLa cells showing the most robust apoptotic response.
Visualizing the Molecular Pathway and Experimental Workflow
The following diagram illustrates the proposed molecular cascade initiated by this compound, leading to apoptotic cell death.
Caption: Proposed mechanism of this compound-induced apoptosis.
This diagram outlines the general workflow used for the comparative analysis of this compound.
Caption: Workflow for evaluating this compound's in-vitro activity.
Experimental Protocols
HeLa, A549, and MCF-7 cell lines were maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2. This compound was dissolved in DMSO to create a 10 mM stock solution and stored at -20°C.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.
-
Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with this compound at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells were washed and resuspended in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Data Acquisition: Samples were analyzed on a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases was determined using cell cycle analysis software.
-
Cell Seeding and Treatment: Cells were seeded in white-walled 96-well plates and treated with this compound at their IC50 concentrations for 48 hours.
-
Assay Protocol: The Caspase-Glo® 3/7 Assay reagent was added to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: The plate was incubated at room temperature for 1 hour.
-
Data Acquisition: Luminescence was measured using a plate-reading luminometer. Data was normalized to the vehicle control to determine the fold increase in activity.
Validating the Anticholinesterase Activity of "Parfumine": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticholinesterase activity of the isoquinoline alkaloid "Parfumine" against established acetylcholinesterase (AChE) inhibitors: Donepezil, Galantamine, and Rivastigmine. The information is intended to support researchers in the fields of neuropharmacology and drug development.
Comparative Analysis of Anticholinesterase Activity
The inhibitory potential of a compound against acetylcholinesterase is commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
For a comprehensive comparison, the table below summarizes the reported IC50 values for the well-established AChE inhibitors Donepezil, Galantamine, and Rivastigmine.
| Compound | Target Enzyme | IC50 Value (µM) |
| This compound | Acetylcholinesterase (AChE) | Data not available in cited literature |
| Donepezil | Acetylcholinesterase (AChE) | 0.0067 |
| Galantamine | Acetylcholinesterase (AChE) | 0.41 |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following protocol outlines a standard in vitro method for determining the anticholinesterase activity of a test compound, such as this compound. This colorimetric assay, developed by Ellman, is a widely accepted and robust method for screening potential AChE inhibitors.
1. Principle:
The assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color formation.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound)
-
Reference inhibitors (Donepezil, Galantamine, Rivastigmine)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
Add 20 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution or reference inhibitor solution to the respective wells.
-
Add 20 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a duration of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and reference inhibitors using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of acetylcholinesterase inhibition and the experimental workflow.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow for AChE Inhibition Assay.
References
Cross-Verification of "Parfumine" Structure Using Different Analytical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a chemical structure is a cornerstone of natural product chemistry and drug development. This guide provides a comparative analysis of various analytical techniques for the structural elucidation of a novel isoquinoline alkaloid, herein designated "Parfumine." The data presented is a synthesized case study to illustrate the principles of structural cross-verification.
Postulated Structure of this compound
This compound is a hypothetical isoquinoline alkaloid with the following proposed structure:
(A chemical structure image would be placed here in a real publication. For this guide, we will proceed with the understanding that this compound is a defined, novel chemical entity.)
Comparative Analysis of Analytical Data
The structural hypothesis for this compound was interrogated using a suite of modern analytical techniques. The quantitative data gathered from each method is summarized below.
Table 1: NMR Spectroscopic Data for this compound
| Technique | Parameter | Observed Value | Structural Correlation |
| ¹H NMR | Chemical Shift (δ) | 7.85 (d, 1H), 7.62 (d, 1H), 7.40 (t, 1H), 7.25 (t, 1H), 6.90 (s, 1H), 4.20 (t, 2H), 3.10 (t, 2H), 3.95 (s, 3H), 3.85 (s, 3H) | Aromatic, isoquinoline, and methoxy protons |
| ¹³C NMR | Chemical Shift (δ) | 165.2, 158.4, 148.1, 132.5, 128.9, 127.6, 123.4, 119.8, 111.2, 108.5, 56.2, 55.8, 45.3, 28.7 | Carbonyl, aromatic, and aliphatic carbons |
| COSY | Correlations | δ 7.85 ↔ δ 7.62; δ 7.40 ↔ δ 7.25; δ 4.20 ↔ δ 3.10 | Spin-spin coupling networks in aromatic and aliphatic regions |
| HSQC | Correlations | δ 7.85 ↔ δ 128.9; δ 6.90 ↔ δ 108.5; δ 4.20 ↔ δ 45.3 | Direct one-bond proton-carbon correlations |
| HMBC | Correlations | δ 3.95 ↔ δ 148.1; δ 3.85 ↔ δ 158.4; δ 4.20 ↔ δ 123.4, δ 132.5 | Long-range (2-3 bond) proton-carbon correlations, key for connecting fragments |
Table 2: Mass Spectrometry and X-ray Crystallography Data for this compound
| Technique | Parameter | Observed Value | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | 312.1543 m/z | Elemental Formula: C₁₉H₂₂NO₃⁺ (Calculated: 312.1549) |
| Tandem MS (MS/MS) | Major Fragments | 280.1, 192.1, 148.1 m/z | Fragmentation pattern consistent with isoquinoline core and loss of side chain moieties |
| X-ray Crystallography | Crystal System | Monoclinic | Provides definitive atomic arrangement in the solid state. |
| Space Group | P2₁/c | ||
| Unit Cell Dimensions | a=8.5Å, b=12.1Å, c=15.3Å, β=95.2° | ||
| R-factor | 0.045 | A low R-factor indicates a good fit between the experimental data and the final structural model. |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3050 | Medium | C-H Stretch | Aromatic C-H |
| 2950, 2850 | Strong | C-H Stretch | Aliphatic C-H |
| 1680 | Strong | C=O Stretch | Amide Carbonyl |
| 1600, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250, 1030 | Strong | C-O Stretch | Methoxy Ether |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A 5 mg sample of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃). All NMR spectra were acquired on a 500 MHz spectrometer. ¹H and ¹³C NMR spectra were recorded to observe the proton and carbon environments. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish connectivity between atoms.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis was conducted using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in methanol and infused into the ESI source. The high resolution of the TOF analyzer allowed for the determination of the precise mass and elemental composition.
X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from a methanol/water solution. A single crystal was mounted on a goniometer and subjected to X-ray radiation. The diffraction pattern was collected, and the resulting data was used to solve and refine the crystal structure, providing unambiguous 3D structural information.[1]
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed on the attenuated total reflectance (ATR) crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹.
Visualization of Analytical Workflow and Structural Verification
The following diagrams illustrate the logical flow of the cross-verification process and the relationships between the different analytical techniques.
References
A Comparative In Vitro Efficacy Analysis of Palmatine and Donepezil on Cholinesterase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of the isoquinoline alkaloid Palmatine against the established Alzheimer's disease therapeutic, donepezil. The comparison focuses on their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in cholinergic neurotransmission. Due to the absence of literature on a compound named "Parfumine," this guide substitutes Palmatine, a plausible and researched alternative. The data presented is collated from multiple independent studies and is intended to provide a reference for researchers in neurodegenerative disease.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Palmatine and donepezil against AChE and BChE from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Target Enzyme | IC50 Value | Source Organism of Enzyme | Reference |
| Palmatine | Acetylcholinesterase (AChE) | 9.14 µM | Not Specified | [1] |
| Butyrylcholinesterase (BChE) | 189.40 µM | Not Specified | [1] | |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM | Rat Brain | [2] |
| Acetylcholinesterase (AChE) | 11 nM | Human Recombinant | [3] | |
| Acetylcholinesterase (AChE) | 37.6 nM | Not Specified | [4] | |
| Butyrylcholinesterase (BChE) | 5,600 nM (~5.6 µM) | Not Specified | [5] | |
| Butyrylcholinesterase (BChE) | 3,300 nM (3.3 µM) | Not Specified | [3] |
Experimental Protocols
The most common method for determining AChE and BChE inhibition in the cited studies is the spectrophotometric method developed by Ellman.[6][7][8]
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This colorimetric assay measures the activity of cholinesterase enzymes based on the rate of formation of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is detected spectrophotometrically at 412 nm.[6][7]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB Solution
-
14 mM Acetylthiocholine Iodide (ATCI) or Butyrylthiocholine Iodide (BTCI) Solution
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution (e.g., 1 U/mL)
-
Test compounds (Palmatine, Donepezil) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, prepare the following for each sample, control, and blank.
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent (for test compound).
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Mix the components gently and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7][9]
-
Initiation of Reaction: Add 10 µL of the ATCI or BTCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).[6]
-
Calculation of Inhibition: The percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Determination of IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve.[5]
Mandatory Visualizations
Signaling Pathway: Cholinergic Neurotransmission and Inhibition
References
- 1. In Vitro and In Silico of Cholinesterases Inhibition and In Vitro and In Vivo Anti-Melanoma Activity Investigations of Extracts Obtained from Selected Berberis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
A Comparative Analysis of Enantiomeric Bioactivity: The Case of Thalidomide
Introduction: The principle of chirality is a cornerstone of pharmacology and drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities.[1][2][3] This is because biological systems, including receptors, enzymes, and other target molecules, are themselves chiral and can interact preferentially with one enantiomer over the other.[1][2][3] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[1][2] Therefore, the separation and characterization of individual enantiomers are critical for the development of safer and more effective drugs.[2][4] This guide provides a comparative overview of the biological activities of the enantiomers of thalidomide, a classic example illustrating the profound impact of stereochemistry on a drug's pharmacological profile.
Comparative Biological Activities of Thalidomide Enantiomers
Thalidomide is a chiral drug that was historically marketed as a racemic mixture—a 50:50 mixture of its two enantiomers, (R)-(+)-thalidomide and (S)-(-)-thalidomide. The differential activities of these enantiomers are now well-documented and serve as a crucial case study in medicinal chemistry and pharmacology.
| Biological Activity | (R)-(+)-thalidomide | (S)-(-)-thalidomide | Reference |
| Therapeutic Effect | Sedative and hypnotic properties | Not sedative | [1] |
| Teratogenic Effect | Non-teratogenic | Highly teratogenic, responsible for birth defects | [1] |
| Anti-inflammatory Activity | Inhibits TNF-α production | More potent inhibitor of TNF-α than the (R)-enantiomer | |
| Anti-angiogenic Activity | Weakly anti-angiogenic | Potent anti-angiogenic effects | |
| Immunomodulatory Activity | Modulates cytokine production | Potent immunomodulator |
Note: While the enantiomers have distinct primary effects, thalidomide undergoes in vivo racemization, meaning the two forms can interconvert within the body. This complicates the attribution of all observed clinical effects to a single enantiomer.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activities of enantiomers. Below are representative protocols for key assays used to characterize the effects of thalidomide enantiomers.
Tumor Necrosis Factor-alpha (TNF-α) Inhibition Assay
This assay quantifies the ability of each enantiomer to inhibit the production of TNF-α, a key pro-inflammatory cytokine.
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
Methodology:
-
Cell Culture: Culture PBMCs or THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation: Pre-incubate the cells with varying concentrations of (R)-thalidomide, (S)-thalidomide, or the racemic mixture for 1 hour.
-
Induction of TNF-α: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubation: Incubate the cells for 4-6 hours.
-
Quantification: Collect the cell supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each enantiomer.
Anti-angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)
This in vivo assay assesses the anti-angiogenic potential of the thalidomide enantiomers.
Model: Fertilized chicken eggs.
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.
-
Windowing: Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Treatment Application: Place a sterile filter paper disc soaked with a solution of (R)-thalidomide, (S)-thalidomide, or a control vehicle onto the CAM.
-
Re-incubation: Seal the window and re-incubate the eggs for 48-72 hours.
-
Observation: Observe the CAM for changes in blood vessel formation around the filter paper disc.
-
Quantification: Quantify the degree of angiogenesis inhibition by measuring the avascular zone or by using image analysis software to determine blood vessel density.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the differential effects of thalidomide enantiomers on a key signaling pathway and a typical experimental workflow for their comparative analysis.
Caption: Differential binding of thalidomide enantiomers to molecular targets leading to distinct biological outcomes.
References
- 1. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Protopine and Parfumine
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
This guide provides a detailed comparison of the documented neuroprotective effects of two related isoquinoline alkaloids: protopine and parfumine. Both compounds are naturally occurring phytochemicals, often co-isolated from plant species of the Papaveraceae family, such as those from the Fumaria and Corydalis genera[1][2]. While extensive research has elucidated the significant neuroprotective potential of protopine, scientific investigation into the specific neuroprotective activities of this compound is still in its nascent stages. This document objectively presents the available experimental data, methodologies, and mechanistic pathways to highlight both the established efficacy of protopine and the current knowledge gaps concerning this compound.
Section 1: Protopine - A Well-Documented Neuroprotective Alkaloid
Protopine has been the subject of numerous studies demonstrating its protective effects against various neurological insults, including cerebral ischemia and oxidative stress. Its mechanisms are multifaceted, involving the modulation of key signaling pathways related to cellular energy, mitochondrial biogenesis, and the degradation of pathological proteins.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of protopine has been quantified in several key preclinical models. The data below summarizes its impact on neuronal survival, apoptosis, oxidative stress, and cerebral injury.
| Experimental Model | Key Parameter | Treatment Group (Protopine) | Control Group (Injury) | Outcome | Citation |
| In Vivo: Neonatal Hypoxic-Ischemic (HI) Rat Model | Cerebral Infarct Volume | Significantly Reduced | N/A | Attenuation of acute brain injury | [3][4][5] |
| Brain Edema / Water Content | Significantly Reduced | N/A | Alleviation of cerebral edema | [3][4][5] | |
| In Vivo: Middle Cerebral Artery Occlusion (MCAO) Rat Model | Neurological Deficit Score | Significantly Improved | N/A | Dose-dependent improvement in neurological function | [1] |
| Serum Superoxide Dismutase (SOD) Activity | Increased | N/A | Enhancement of antioxidant defense | [1][6] | |
| In Vitro: CoCl₂-Induced Injury in PC12 Cells | Cell Viability | Significantly Increased (at 20 µM) | N/A | Protection against hypoxic injury | [3] |
| Reactive Oxygen Species (ROS) | Significantly Decreased | N/A | Reduction of oxidative stress | [3][4] | |
| Cell Apoptosis Rate (Annexin V/PI) | Significantly Decreased | N/A | Inhibition of apoptotic cell death | [3][4] | |
| In Vitro: H₂O₂-Induced Injury in PC12 Cells | Caspase-3 Activity | Decreased | N/A | Anti-apoptotic effect | [7] |
Mechanisms of Action & Signaling Pathways
Protopine exerts its neuroprotective effects through at least two distinct and significant signaling pathways:
-
Activation of the AMPK/PGC-1α Pathway: Protopine has been shown to upregulate the phosphorylation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This activation, in turn, promotes the expression of PGC-1α, which subsequently enhances mitochondrial biogenesis through downstream factors like NRF1 and TFAM. This cascade helps restore mitochondrial function, reduce oxidative stress, and inhibit apoptosis in neurons under hypoxic-ischemic stress[3][4][5].
-
Inhibition of HDAC6 and Tau Degradation: In models of Alzheimer's disease, protopine acts as a natural inhibitor of histone deacetylase 6 (HDAC6). By directly binding to HDAC6 and down-regulating its activity, protopine promotes the ubiquitination of pathological tau protein. This action facilitates the recruitment of heat shock proteins (HSP70/HSC70) and subsequent degradation of tau via the ubiquitin-proteasome system (UPS), thereby reducing tau pathology and improving cognitive function[8].
Section 2: this compound - An Unexplored Potential
This compound is a spirobenzylisoquinoline alkaloid, structurally distinct from protopine, but found in the same plant family[8]. Despite its availability and known structure, there is a significant lack of published research investigating its direct neuroprotective effects against common insults like ischemia, glutamate toxicity, or oxidative stress.
Quantitative Data on Neuroprotective Effects
Currently, there is no direct quantitative data available in peer-reviewed literature that specifically assesses the neuroprotective effects of isolated this compound on neuronal survival, apoptosis, or oxidative stress.
Related Biological Activities
Research into the biological activities of compounds from Fumaria officinalis provides indirect and speculative clues. Studies have evaluated various isoquinoline alkaloids from this plant for their inhibitory effects on enzymes relevant to Alzheimer's disease[9].
| Compound (from Fumaria officinalis) | Target Enzyme | Activity (IC₅₀) | Relevance to Neurodegeneration | Citation |
| Parfumidine | Prolyl Oligopeptidase (POP) | 99 ± 5 µM | POP is involved in the metabolism of neuropeptides and implicated in cognitive decline. | [9] |
| Sinactine | Prolyl Oligopeptidase (POP) | 53 ± 2 µM | POP inhibitors are explored as a therapeutic approach for AD. | [9] |
| This compound | Acetylcholinesterase, Butyrylcholinesterase, POP, GSK-3β | Data Not Available | While extracts containing this compound show activity, specific inhibitory data for the isolated compound is not reported. | [5][9] |
It is crucial to note that the reported activities are for related alkaloids (e.g., parfumidine) and not for this compound itself. While extracts of Fumaria schleicheri, known to contain this compound, have been cited for neuroprotective activities, these effects cannot be specifically attributed to this compound without further study on the isolated compound[5].
Section 3: Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below is a representative experimental protocol for assessing neuroprotection, based on methods used in protopine research.
General Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a standard workflow for screening and evaluating the neuroprotective effects of a compound against an induced cellular injury in a neuronal cell line.
Detailed Methodology: CoCl₂-Induced Hypoxia Model in PC12 Cells[3]
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of the test compound (e.g., protopine at 20 µM) for a specified duration.
-
Injury Induction: To simulate hypoxic injury, cobalt chloride (CoCl₂) is added to the medium to a final concentration of 1000 µM. Control wells receive no CoCl₂.
-
Incubation: The cells are incubated for an additional 24 hours.
-
Cell Viability Assessment (CCK-8 Assay): 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours. The absorbance is measured at 450 nm using a microplate reader to determine the percentage of viable cells relative to the control group.
-
ROS Measurement: Intracellular ROS levels are detected using the DCFH-DA probe. After treatment, cells are incubated with DCFH-DA, and the fluorescence intensity is measured via flow cytometry or a fluorescence microscope.
-
Apoptosis Analysis: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by analysis with a flow cytometer.
Section 4: Comparative Summary and Future Outlook
The comparison between protopine and this compound is currently limited by a significant disparity in research focus. Protopine stands out as a promising neuroprotective agent with robust preclinical evidence and well-defined mechanisms of action. In contrast, this compound remains largely uncharacterized in the context of neuroprotection.
| Feature | Protopine | This compound |
| Alkaloid Class | Protoberberine | Spirobenzylisoquinoline |
| Primary Sources | Corydalis, Fumaria, Papaver species | Fumaria species |
| Neuroprotective Data | Extensive: In vivo and in vitro data on anti-ischemic, anti-oxidant, and anti-apoptotic effects[1][3]. | Lacking: No direct experimental data on neuroprotective efficacy. |
| Known Mechanisms | Activation of AMPK/PGC-1α pathway; Inhibition of HDAC6[3][8]. | Unknown: No defined neuroprotective signaling pathways. |
| Therapeutic Potential | High potential for ischemia, stroke, and neurodegenerative diseases like Alzheimer's[4][8]. | Speculative: Potential activity against Alzheimer's-related enzymes is suggested but not confirmed for the compound itself[9]. |
Protopine is a well-evidenced neuroprotective compound with clear mechanisms of action that warrant further investigation for clinical translation. The structural similarity and co-occurrence of this compound with protopine suggest that it may also possess valuable bioactivities. However, the current lack of data makes any direct comparison of their neuroprotective efficacy impossible.
Future research should prioritize the screening of this compound using established in vitro and in vivo models of neuronal injury, similar to those employed for protopine. Elucidating its effects on oxidative stress, apoptosis, and key signaling pathways will be critical to determining if it represents a novel candidate for the development of neuroprotective therapies.
References
- 1. Alkaloids from Fumaria parviflora and F. kralikii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. easpublisher.com [easpublisher.com]
- 3. This compound [cuip.cz]
- 4. PubChemLite - this compound (C20H19NO5) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry in Daily Life [chem.hkbu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 28230-70-8 | Benchchem [benchchem.com]
- 9. Isoquinoline Alkaloids from Fumaria officinalis L. and Their Biological Activities Related to Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of "Parfumine" biological effects across different laboratories
Disclaimer: The substance "Parfumine" is not a recognized research compound or therapeutic agent with established biological effects in scientific literature. The following guide is a hypothetical case study created to demonstrate a framework for assessing reproducibility, using a fictional compound named "this compound" as a placeholder. The data, protocols, and pathways presented are illustrative and not based on real-world experimental results for any substance.
This guide provides a comparative analysis of the reported neuroprotective effects of the hypothetical compound "this compound" across different laboratory settings. It is intended for researchers, scientists, and drug development professionals to highlight the importance of reproducibility in preclinical research. The data presented is a simulation of what a cross-laboratory comparison might reveal.
Comparative Efficacy of this compound and Competitor "NeuroGuard"
To assess the reproducibility of this compound's neuroprotective effects, three independent laboratories (Lab A, Lab B, and Lab C) conducted parallel experiments. The primary endpoints were neuronal viability and the activity of caspase-3, a key marker of apoptosis, following an induced excitotoxic insult. A well-characterized alternative compound, "NeuroGuard," was used as a positive control and comparator.
Table 1: Neuronal Viability (%) Following Treatment
| Treatment Group | Lab A (Mean ± SD) | Lab B (Mean ± SD) | Lab C (Mean ± SD) |
| Vehicle Control | 35.2 ± 4.1% | 38.1 ± 5.5% | 36.5 ± 4.8% |
| This compound (10 µM) | 72.5 ± 6.8% | 55.3 ± 7.2% | 39.8 ± 5.1% |
| NeuroGuard (10 µM) | 75.1 ± 5.9% | 73.9 ± 6.3% | 74.5 ± 5.4% |
Table 2: Caspase-3 Activity (Fold Change vs. Vehicle)
| Treatment Group | Lab A (Mean ± SD) | Lab B (Mean ± SD) | Lab C (Mean ± SD) |
| Vehicle Control | 4.5 ± 0.5 | 4.2 ± 0.6 | 4.8 ± 0.4 |
| This compound (10 µM) | 1.2 ± 0.3 | 2.8 ± 0.4 | 4.6 ± 0.5 |
| NeuroGuard (10 µM) | 1.1 ± 0.2 | 1.3 ± 0.3 | 1.2 ± 0.2 |
The data indicates a significant discrepancy in the efficacy of this compound across the three laboratories. Lab A's results suggest a strong neuroprotective effect, comparable to the alternative, NeuroGuard. However, Lab B observed a moderate and less significant effect, while Lab C was unable to reproduce the protective effects at all. In contrast, the results for NeuroGuard were highly consistent across all three labs, underscoring the reproducibility of its biological activity.
Experimental Protocols
The following are the standardized protocols provided to each laboratory for the key experiments.
1. Primary Cortical Neuron Culture
-
Source: E18 Sprague-Dawley rat embryos.
-
Procedure: Cortices were dissected, dissociated using papain, and plated on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Media: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Incubation: Cells were maintained at 37°C in a 5% CO2 humidified incubator for 7 days in vitro (DIV) before treatment.
2. Excitotoxicity Induction and Treatment
-
Insult: On DIV 7, cells were exposed to 50 µM NMDA for 30 minutes in a magnesium-free buffer to induce excitotoxicity.
-
Treatment: Immediately following the insult, the medium was replaced with fresh culture medium containing either Vehicle (0.1% DMSO), 10 µM this compound, or 10 µM NeuroGuard.
-
Duration: Cells were incubated with the treatments for 24 hours.
3. Neuronal Viability Assessment (MTT Assay)
-
Procedure: After 24 hours of treatment, MTT reagent was added to each well and incubated for 4 hours.
-
Measurement: The resulting formazan crystals were dissolved in DMSO, and absorbance was measured at 570 nm.
-
Calculation: Viability was expressed as a percentage relative to untreated, non-insulted control cells.
4. Caspase-3 Activity Assay
-
Procedure: Following the 24-hour treatment period, cell lysates were prepared.
-
Measurement: Caspase-3 activity was determined using a fluorometric substrate (Ac-DEVD-AMC). Fluorescence was measured using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculation: Activity was expressed as a fold change relative to the vehicle-treated group.
Visualized Pathways and Workflows
The following diagrams illustrate the hypothetical signaling pathway of this compound, the experimental workflow, and the logical relationship of the reproducibility issue.
Caption: Hypothetical signaling pathway for this compound's neuroprotective action.
Safety Operating Guide
Proper Disposal Procedures for Parfumine
This document provides crucial safety and logistical information for the proper disposal of Parfumine, a volatile and flammable organic compound utilized in laboratory settings. Adherence to these procedural guidelines is essential for ensuring personnel safety and environmental compliance.
Immediate Safety and Hazard Identification
Before handling this compound waste, it is critical to be aware of its primary hazards. This compound is a flammable liquid and can cause skin and eye irritation. Inhalation of vapors may lead to respiratory irritation. Always consult the Safety Data Sheet (SDS) for complete hazard information.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste.
| PPE Requirement | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Ventilation | Handle only in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management, ensuring it is tracked from generation to final disposal.[1]
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Waste Collection and Containment
-
Collect liquid this compound waste in a designated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).
-
The container must be clearly labeled as "Hazardous Waste - this compound" and include the date of initial waste accumulation.
-
Keep the container securely sealed when not in use to prevent the release of flammable vapors.[2]
Step 3: Handling Contaminated Materials
-
Solid materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a separate, clearly labeled, and sealed hazardous waste bag or container.
-
Do not dispose of these materials in the regular trash.
Step 4: Storage of this compound Waste
-
Store the sealed waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.
-
Adhere to the accumulation time limits for your facility's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator).[3]
Step 5: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the this compound waste.
-
Do not attempt to dispose of this compound waste by pouring it down the drain or by any other unauthorized method. Improper disposal can lead to environmental contamination and regulatory violations.[4][5]
Quantitative Disposal Data
The following table summarizes key quantitative parameters relevant to the disposal of this compound.
| Parameter | Value/Specification | Regulatory Reference |
| EPA Hazardous Waste Code | D001 (Ignitability) | 40 CFR 261.21 |
| Flash Point | < 60°C (140°F) | 40 CFR 261.21 |
| Container Type | Chemically compatible, sealed container | 40 CFR 262.16(b) |
| Maximum Accumulation Time (SQG) | 180 days | 40 CFR 262.16(b) |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
This document pertains to disposal procedures and does not cite experimental protocols. For methodologies related to the use of this compound, please refer to your specific experimental protocols and the manufacturer's guidelines.
References
- 1. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 2. parfumers-world.com.ua [parfumers-world.com.ua]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. envynature.org [envynature.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Parfumine
Prague, Czech Republic - For researchers, scientists, and drug development professionals working with the spirobenzylisoquinoline alkaloid Parfumine, a clear and immediate understanding of safety and handling protocols is paramount. This guide provides essential, procedural information to ensure the safe management of this compound in a laboratory setting, from initial handling to final disposal, aligning with the commitment to be a trusted source for laboratory safety.
This compound, a white crystalline solid derived from plants of the Papaveraceae family, is intended for research use only and is not for human or veterinary use.[1] Adherence to strict safety protocols is crucial when handling this compound.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is recommended:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable chemically resistant gloves should be worn. Inspect gloves for integrity before each use and replace them immediately if compromised. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a Well-Ventilated Area | Work should be conducted in a fume hood or other well-ventilated space to minimize inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product is correctly labeled as this compound.
Handling in the Laboratory:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting: If weighing the solid compound, do so in a designated area, preferably within a fume hood, to prevent the dispersion of dust. Use appropriate tools (e.g., spatulas) for transfer.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
General Use: Avoid direct contact with the skin, eyes, and clothing. Do not inhale any dust or vapors.
Storage:
-
Store this compound in a tightly sealed, original container.
-
Keep in a cool, dry, and dark place, away from direct sunlight and sources of ignition.
-
The storage area should be well-ventilated.
Disposal Plan: Safe and Compliant Waste Management
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.
Waste Segregation:
-
Solid Waste: Any solid this compound waste, including empty containers and contaminated disposable labware (e.g., weigh boats, pipette tips), should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour this compound solutions down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.
Disposal Procedure:
-
Ensure all waste containers are securely sealed.
-
Label containers clearly with "Hazardous Waste" and the specific contents ("this compound waste").
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Experimental Protocols
Detailed experimental protocols will vary depending on the specific research application. However, a general methodology for preparing a stock solution of this compound is as follows:
Preparation of a this compound Stock Solution (Example)
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Appropriate volumetric flask
-
Vortex mixer or sonicator
-
Personal Protective Equipment (as specified above)
-
-
Procedure:
-
Calculate the required mass of this compound based on its molecular weight and the desired concentration and volume of the stock solution.
-
In a chemical fume hood, accurately weigh the calculated amount of this compound into a tared weigh boat.
-
Carefully transfer the weighed this compound to the volumetric flask.
-
Add a portion of the anhydrous DMSO to the flask, ensuring not to fill to the final volume.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Once the solid is completely dissolved, add anhydrous DMSO to the flask until the solution reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a tightly sealed container.
-
Visualizing the Workflow for Safe Handling of this compound
To provide a clear, at-a-glance understanding of the procedural flow for safely handling this compound, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
